TIM-063
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H9N3O4 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
18-hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C18H9N3O4/c22-14-8-11-15-9(16(14)21(24)25)4-3-5-10(15)18(23)20-13-7-2-1-6-12(13)19-17(11)20/h1-8,22H |
InChI Key |
RDNQPAWXXJDVPO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TIM-063
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of TIM-063, a small molecule inhibitor. The document details its target engagement, signaling pathway interactions, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams.
Core Mechanism of Action
This compound was initially developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] However, recent research employing chemical proteomics has revealed that this compound also exhibits inhibitory activity against Adaptor-Associated Kinase 1 (AAK1), an off-target kinase.[2][3][4] The primary mechanism of action involves the binding of this compound to the catalytic domain of its target kinases, thereby preventing the transfer of phosphate (B84403) from ATP to their respective substrates.[2][3][5]
The interaction of this compound with CaMKK is conformation-dependent, meaning it preferentially binds to the active state of the enzyme.[1] This interaction is also reversible and dependent on intracellular calcium concentrations.[1] For AAK1, this compound demonstrates moderate inhibitory activity.[2][3][4]
Signaling Pathway
This compound primarily interferes with the CaMKK and AAK1 signaling pathways. CaMKK is a key upstream kinase that phosphorylates and activates several other kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), which are involved in various calcium-dependent signaling cascades.[1] AAK1 is involved in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.
References
- 1. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
TIM-063 as a CaMKK Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TIM-063, a potent and selective, cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This compound acts as an ATP-competitive inhibitor, targeting the catalytic domain of both CaMKKα and CaMKKβ isoforms. This document details the pharmacological properties of this compound, including its inhibitory constants, and provides in-depth experimental protocols for its characterization and use in cellular and biochemical assays. Furthermore, this guide illustrates the CaMKK signaling pathway and relevant experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound as a research tool and a potential lead compound for therapeutic development.
Introduction
Calcium/calmodulin-dependent protein kinase kinase (CaMKK) is a key upstream activator of several important serine/threonine kinases, including CaM-kinase I (CaMKI), CaM-kinase IV (CaMKIV), and AMP-activated protein kinase (AMPK).[1][2] Through the phosphorylation and activation of these downstream targets, CaMKK plays a crucial role in a multitude of cellular processes. These processes include neuronal development and plasticity, transcriptional regulation, and metabolic control.[1][2] Dysregulation of the CaMKK signaling pathway has been implicated in various pathological conditions, such as cancer, metabolic disorders, and neurological diseases.[1]
This compound (2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one) has emerged as a valuable molecular probe for elucidating the physiological and pathological roles of CaMKK.[5][6] Derived from the earlier CaMKK inhibitor STO-609, this compound exhibits improved potency and similar efficacy against both CaMKK isoforms.[6] Its cell-permeability allows for the investigation of CaMKK function in cellular contexts.[4][5] This guide serves as a technical resource for researchers utilizing this compound, providing essential data and detailed methodologies.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Name | 2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one |
| Molecular Formula | C₁₈H₉N₃O₄ |
| Molecular Weight | 331.29 g/mol |
| CAS Number | 2493978-38-2 |
Data Presentation: Inhibitory Activity
This compound is an ATP-competitive inhibitor of both CaMKKα and CaMKKβ. Its inhibitory potency has been characterized by determining its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (Ki).
Table 1: In Vitro Inhibitory Activity of this compound against CaMKK Isoforms
| Target | Ki (μM) | IC₅₀ (μM) | Reference(s) |
| CaMKKα | 0.35 | 0.63 | [5][7] |
| CaMKKβ | 0.2 | 0.96 | [5][7] |
In cellular assays, this compound effectively inhibits the ionomycin-induced phosphorylation of downstream CaMKK targets.
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Target Inhibition | Cell Line | IC₅₀ (μM) | Reference(s) |
| Ionomycin-induced phosphorylation of CaMKI, CaMKIV, and AMPKα | HeLa | ~0.3 | [4][8] |
Recent studies using chemical proteomics have identified the AP2-associated protein kinase 1 (AAK1) as a potential off-target of this compound, albeit with lower potency.
Table 3: Off-Target Inhibitory Activity of this compound
| Off-Target | IC₅₀ (μM) | Reference(s) |
| AAK1 | 8.51 | [9] |
Signaling Pathways and Experimental Workflows
CaMKK Signaling Pathway
An increase in intracellular calcium (Ca²⁺) leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKK. Activated CaMKK, in turn, phosphorylates and activates its downstream kinase targets, initiating a cascade of signaling events that regulate diverse cellular functions.
Experimental Workflow: In Vitro Kinase Assay
The inhibitory effect of this compound on CaMKK activity can be quantified using an in vitro kinase assay. This typically involves the use of a radioactive ATP isotope ([γ-³²P]ATP) and a known CaMKK substrate.
Experimental Workflow: Cellular Assay for CaMKK Inhibition
To assess the efficacy of this compound in a cellular environment, cells are treated with the inhibitor prior to stimulation with a calcium ionophore like ionomycin (B1663694). The phosphorylation status of downstream CaMKK targets is then analyzed, typically by Western blotting.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 3-hydroxy-4-nitronaphthalic anhydride (B1165640). Starting from 1,8-naphthalic anhydride, nitration followed by hydroxylation would yield the key intermediate, 3-hydroxy-4-nitronaphthalic anhydride.
Step 2: Condensation with o-phenylenediamine (B120857). 3-hydroxy-4-nitronaphthalic anhydride is then condensed with o-phenylenediamine in a suitable solvent, such as acetic acid or ethanol, under reflux conditions. This reaction forms the central imidazo[2,1-a]isoquinoline (B1217647) core structure of this compound.
Step 3: Purification. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
In Vitro CaMKK Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on CaMKKα or CaMKKβ.
Materials:
-
Recombinant active CaMKKα or CaMKKβ
-
CaMKK substrate (e.g., recombinant inactive CaMKI)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels, buffers, and apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CaMKK, CaMKK substrate, and Ca²⁺/Calmodulin.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the phosphorylation of the substrate band and calculate the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.
Cellular Assay for CaMKK Inhibition in HeLa or COS-7 Cells
This protocol describes how to assess the ability of this compound to inhibit CaMKK activity in a cellular context.
Materials:
-
HeLa or COS-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Ionomycin
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against phospho-CaMKI (Thr177), phospho-CaMKIV (Thr196), phospho-AMPKα (Thr172), and total protein controls.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture HeLa or COS-7 cells in complete medium to ~80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO for 1-6 hours.
-
Stimulation: Add ionomycin (e.g., 1-2 µM) to the culture medium and incubate for 5-10 minutes to induce a calcium influx.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels to determine the dose-dependent inhibition by this compound.
Kinobeads-Based Chemical Proteomics for Target Identification
This protocol outlines a method to identify the cellular targets of this compound using an affinity-based chemical proteomics approach.[9]
Materials:
-
This compound-conjugated sepharose beads (Kinobeads)
-
Control sepharose beads
-
Cell or tissue lysate
-
Lysis/binding buffer
-
Wash buffer
-
Elution buffer (containing a high concentration of free this compound or a denaturing agent)
-
Mass spectrometry equipment and reagents
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Affinity Pulldown: Incubate the lysate with this compound-conjugated sepharose beads and control beads for 1-2 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the this compound beads using an elution buffer.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads to identify specific binding partners of this compound.
Conclusion
This compound is a potent and selective inhibitor of CaMKKα and CaMKKβ, serving as an invaluable tool for studying the roles of these kinases in cellular signaling. Its cell-permeability makes it suitable for both in vitro and in vivo (cellular) studies. This technical guide provides a comprehensive resource for researchers, offering key quantitative data and detailed experimental protocols to facilitate the effective use of this compound in investigating the CaMKK signaling pathway and its implications in health and disease. Further research into the off-target effects and the development of more specific derivatives may enhance its utility as both a research tool and a potential therapeutic lead.
References
- 1. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 3. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of TIM-063 with AAK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of various cellular components and pathogens. Its involvement in neurological disorders and viral infections has made it an attractive target for therapeutic intervention.[1][2][3][4] This technical guide provides a comprehensive overview of the interaction between AAK1 and TIM-063, a compound initially developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1] Recent research has revealed AAK1 as a significant off-target of this compound, leading to the development of more potent and selective AAK1 inhibitors.[5][6][7][8] This document details the quantitative interaction data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts targeting AAK1.
Quantitative Data: Inhibitory Activity of this compound and Derivatives
A chemical proteomics approach utilizing Kinobeads, where this compound was immobilized on sepharose beads, identified AAK1 as a key off-target kinase.[1][5][6] Subsequent in vitro kinase assays quantified the inhibitory potency of this compound and its derivatives against AAK1 and other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values of this compound against AAK1 and CaMKK Isoforms [5][6][7]
| Compound | Target Kinase | IC50 (µM) |
| This compound | AAK1 (catalytic domain) | 8.51 |
| This compound | CaMKKα/1 | 0.63 |
| This compound | CaMKKβ/2 | Not specified |
Table 2: IC50 Values of this compound Derivative TIM-098a against AAK1 [5][6][7][8]
| Compound | Target Kinase | IC50 (µM) - In Vitro | IC50 (µM) - In Cells |
| TIM-098a | AAK1 (catalytic domain) | 0.24 | 0.87 |
These data demonstrate that while this compound has moderate inhibitory activity against AAK1, the derivative TIM-098a is significantly more potent and shows promise as a lead compound for developing selective AAK1 inhibitors.[5][6][7][8][9]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the interaction between this compound and AAK1.
Kinobeads-Based Screening for Target Identification
This chemical proteomics technique was employed to identify the interacting partners of this compound from cellular extracts.[1][5]
Protocol:
-
Immobilization: The CaMKK inhibitor this compound is chemically coupled to sepharose beads to create "Kinobeads" (TIM-127-sepharose).[1][5]
-
Lysate Preparation: Mouse cerebrum extracts or cell lysates containing the target kinases are prepared.[5]
-
Incubation: The lysates are incubated with the TIM-127-sepharose beads to allow for the binding of interacting proteins. A control sepharose without the immobilized compound is used in parallel.[5]
-
Washing: The beads are extensively washed to remove non-specifically bound proteins.[1][5]
-
Elution: The specifically bound kinases are eluted from the beads by adding a high concentration of free this compound (e.g., 100 µM).[5][6]
-
Identification: The eluted proteins are identified using mass spectrometry and confirmed by immunoblot analysis with specific antibodies.[1][5]
In Vitro Kinase Assay for Inhibitory Activity
This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the purified His-tagged AAK1 catalytic domain (amino acids 25-396), a substrate such as GST-fused AP2µ2 fragment (residues 145–162), and [γ-32P]ATP.[5][6]
-
Inhibitor Addition: Various concentrations of the test compound (e.g., this compound or TIM-098a) are added to the reaction mixture.[5][6]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 20 minutes) to allow for phosphorylation of the substrate.[5][6][10]
-
Detection: The amount of substrate phosphorylation is quantified. This can be done by detecting the incorporation of the radiolabeled phosphate (B84403) (32P) into the substrate using autoradiography or by using a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-Thr156 of AP2M1).[5][6]
-
IC50 Calculation: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving AAK1 and the experimental workflow for identifying this compound interactants.
Caption: Kinobeads workflow for identifying this compound interacting proteins.
Caption: Role of AAK1 in phosphorylating AP2M1 to promote endocytosis.
Caption: AAK1-mediated negative feedback loop in WNT signaling.
AAK1's Role in Cellular Signaling
AAK1 is a key regulator of intracellular trafficking through its role in CME. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, AP2M1, at threonine 156.[11] This phosphorylation event is critical for the binding of AP2 to cargo proteins, a crucial step in the formation of clathrin-coated pits and subsequent endocytosis.[11][12]
The inhibition of AAK1 disrupts this process, which has significant implications for various cellular functions and disease states:
-
Viral Entry: Many viruses, including Rabies virus, Hepatitis C virus (HCV), and SARS-CoV-2, exploit CME for entry into host cells.[11][12][13][14] By inhibiting AAK1, the endocytosis of these viruses can be blocked, making AAK1 a promising target for broad-spectrum antiviral therapies.[3][15][16][17]
-
WNT Signaling: AAK1 is involved in a negative feedback loop that regulates WNT signaling.[18][19] It promotes the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6, thereby attenuating the signaling pathway.[18][19] Pharmacological inhibition of AAK1 can, therefore, activate WNT signaling.[18]
-
Notch Signaling: AAK1 has been shown to be a positive regulator of the Notch signaling pathway.[20] It interacts with the active form of Notch and facilitates its localization to endocytic vesicles, a step required for signaling.[20]
Conclusion and Future Directions
The identification of AAK1 as an off-target of the CaMKK inhibitor this compound has opened new avenues for the development of selective AAK1 inhibitors. The derivative, TIM-098a, demonstrates significantly improved potency and represents a valuable lead compound for further optimization.[5][6][7][8][9] The detailed experimental protocols and understanding of AAK1's role in critical signaling pathways provide a solid foundation for researchers and drug developers. Future efforts should focus on enhancing the selectivity and pharmacokinetic properties of AAK1 inhibitors to translate these promising preclinical findings into effective therapies for a range of diseases, including viral infections and neurological disorders.[2][4]
References
- 1. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teruhiko Ishikawa - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 8. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. The Serine/Threonine Kinase AP2-Associated Kinase 1 Plays an Important Role in Rabies Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. biorxiv.org [biorxiv.org]
- 19. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP-Competitive Inhibition of TIM-063
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TIM-063, a potent, cell-permeable, and ATP-competitive inhibitor. Initially developed as a selective inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its activity against other kinases, such as AP2-associated protein kinase 1 (AAK1). This document details the quantitative inhibitory data, experimental methodologies for its characterization, and the signaling pathways it modulates.
Core Mechanism: ATP-Competitive Inhibition
This compound functions by directly targeting the catalytic domain of kinases.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP.[1][2] This mode of inhibition is characteristic of many kinase inhibitors and is a crucial aspect of its function. The predecessor to this compound, STO-609, also operates through an ATP-competitive mechanism.[3][4]
Quantitative Inhibitory Data
This compound exhibits potent inhibition of CaMKK isoforms and moderate inhibition of AAK1. The following table summarizes the key quantitative metrics for this compound's inhibitory activity.
| Target Kinase | Inhibition Metric | Value (µM) | Reference(s) |
| CaMKKα | Ki | 0.35 | [1][5] |
| IC50 | 0.63 | [1][6][7] | |
| CaMKKβ | Ki | 0.2 | [1][5] |
| IC50 | 0.96 | [1][6][7] | |
| AAK1 | IC50 | 8.51 | [8] |
| Cellular CaMKK | IC50 | ~0.3 | [5][9][10] |
Experimental Protocols
In Vitro Kinase Activity Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against its target kinases.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase (e.g., His-tagged AAK1 catalytic domain), a suitable substrate (e.g., GST-AP2µ2 for AAK1), and the reaction buffer. For CaMKK assays, 2 mM CaCl2 and 6 µM Calmodulin (CaM) are included.[11]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.
-
Pre-incubation: The mixture is typically pre-incubated at 30°C.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled [γ-³²P]ATP, at a concentration of approximately 100 µM.[11]
-
Incubation: The reaction is allowed to proceed for a defined period, for instance, 20 minutes at 30°C.[11]
-
Termination: The reaction is stopped, commonly by adding SDS-PAGE loading buffer.
-
Detection and Quantification: The reaction products are separated by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The kinase activity is expressed as a percentage of the activity in the control sample without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Chemical Proteomics using Kinobeads
This powerful technique is used to identify the protein targets of a small molecule inhibitor from a complex biological sample.
Methodology:
-
Probe Immobilization: this compound is covalently coupled to a solid support, typically Sepharose beads, to create what is referred to as "Kinobeads" (specifically, TIM-127-sepharose).[2][10]
-
Lysate Preparation: A protein lysate is prepared from cells or tissues of interest (e.g., mouse cerebrum extracts).[10]
-
Affinity Enrichment: The lysate is incubated with the this compound-immobilized beads. Kinases and other proteins that bind to this compound will be captured by the beads.
-
Washing: The beads are washed extensively with buffer to remove proteins that are non-specifically bound.
-
Elution: The specifically bound proteins are eluted from the beads by adding a solution containing a high concentration of free this compound (e.g., 100 µM), which competes for binding to the captured proteins.[10]
-
Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the unbiased identification of proteins that interact with this compound.
Signaling Pathways Modulated by this compound
CaMKK Signaling Pathway
CaMKK is a crucial upstream kinase in several signaling cascades that are initiated by an increase in intracellular calcium levels. By inhibiting CaMKK, this compound can modulate these downstream pathways.
CaMKK is activated by the binding of a Ca2+/Calmodulin complex.[12] Once active, it phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, Protein Kinase B (PKB/Akt), and 5'AMP-activated protein kinase (AMPK).[12][13] These downstream effectors, in turn, regulate a wide array of cellular processes such as neuronal development, gene expression, and energy metabolism.[12][13]
AAK1 and Clathrin-Mediated Endocytosis
AAK1 is an off-target of this compound and plays a regulatory role in clathrin-mediated endocytosis. This process is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling.
AAK1 interacts with the AP2 adaptor complex, a key component in the formation of clathrin-coated vesicles.[14][15] AAK1 phosphorylates the µ2 subunit of the AP2 complex, a step that is thought to regulate the recruitment of cargo receptors into the forming vesicle.[16][17] The kinase activity of AAK1 is stimulated by clathrin.[17] By inhibiting AAK1, this compound has the potential to modulate the process of clathrin-mediated endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Ca2+/Calmodulin-dependent Protein Kinase Kinase in Complex with the Inhibitor STO-609 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. AAK1 - Wikipedia [en.wikipedia.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. molbiolcell.org [molbiolcell.org]
An In-Depth Technical Guide to the Cell Permeability and Cellular Activity of TIM-063
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the cell permeability and mechanism of action of TIM-063, a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). The information is compiled from published research to guide further investigation and application of this chemical probe.
Introduction to this compound
This compound is a potent, selective, and ATP-competitive inhibitor of CaMKK.[1][2] Its chemical name is 2-hydroxy-3-nitro-7H-benzo[de]benzo[3][4]imidazo[2,1-a]isoquinolin-7-one.[3] As an inhibitor of CaMKK isoforms (CaMKKα and CaMKKβ), this compound serves as a valuable tool for dissecting the roles of Ca²⁺-mediated signaling pathways in various cellular processes.[2][3] A critical characteristic of this compound for its use as a chemical probe in cellular studies is its ability to cross the cell membrane and engage its intracellular targets.[1][2] This guide summarizes the evidence for this compound's cell permeability and details the experimental approaches used to ascertain its activity within cells.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against its primary targets, CaMKKα and CaMKKβ, and at least one known off-target kinase, AAK1. The data, presented in the form of IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant), are summarized below.
Table 1: Inhibitory Activity of this compound Against Primary CaMKK Targets
| Target Kinase | Parameter | Value (µM) | Notes |
|---|---|---|---|
| CaMKKα | IC₅₀ | 0.63 | ATP-competitive inhibition.[1] |
| CaMKKα | Kᵢ | 0.35 | Directly targets the catalytic domain.[1][2] |
| CaMKKβ | IC₅₀ | 0.96 | ATP-competitive inhibition.[1] |
| CaMKKβ | Kᵢ | 0.20 | Directly targets the catalytic domain.[1][2] |
Table 2: Inhibitory Activity of this compound Against Off-Target Kinase AAK1
| Target Kinase | Parameter | Value (µM) | Notes |
|---|
| AAK1 | IC₅₀ | 8.51 | Moderate inhibition identified via chemical proteomics; this compound served as a lead compound for developing more potent AAK1 inhibitors.[5][6][7][8] |
Evidence of Cell Permeability
The cell permeability of this compound is primarily demonstrated by its ability to inhibit CaMKK activity in intact cultured cells. By observing the suppression of downstream signaling events that rely on intracellular CaMKK, researchers have confirmed that this compound effectively penetrates the cell membrane to reach its target.
Key evidence includes the finding that this compound suppressed the ionomycin-induced phosphorylation of CaMKI, CaMKIV, and endogenous AMPKα in HeLa cells, yielding an IC₅₀ value of 0.3 µM for this cellular effect.[2] Furthermore, it was shown to inhibit CaMKK-mediated phosphorylation of CaMKIV in transfected COS-7 cells.[2] These results are direct proof of target engagement within a cellular environment, which would not be possible if the compound were not cell-permeable.
Signaling Pathway and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action and experimental designs used in the study of this compound.
Experimental Protocols
While specific permeability assays like PAMPA or Caco-2 for this compound are not detailed in the literature, its permeability is confirmed through target engagement assays. Below are representative protocols based on the experiments performed in the cited research.
This protocol is designed to measure the ability of this compound to inhibit a target kinase within intact cells by quantifying the phosphorylation of a downstream substrate.
-
Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in a 12-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Create a serial dilution in serum-free DMEM to achieve final concentrations ranging from 0.01 µM to 30 µM.
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C. Include a DMSO-only vehicle control.
-
-
Cell Stimulation:
-
To activate the CaMKK pathway, add ionomycin to each well to a final concentration of 1 µM.
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein samples to 20 µg per lane and separate using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
This method, utilizing "Kinobeads," was employed to identify the protein targets of this compound from cell or tissue extracts.[3][5][9]
-
Bead Preparation: Covalently couple this compound to Sepharose beads to create the affinity matrix.[3]
-
Lysate Preparation: Homogenize mouse cerebrum or cultured cells in a non-denaturing lysis buffer and clarify by centrifugation.[3][5]
-
Binding: Incubate the clarified protein lysate with the this compound-coupled Sepharose beads to allow target proteins to bind to the immobilized inhibitor.
-
Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins by incubating the beads with a buffer containing a high concentration of free this compound.
-
Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the specific interactors, such as CaMKKα and CaMKKβ.[5][10]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 7. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 10. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of TIM-063 in Viral Infection Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TIM-063, initially developed as a Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, has emerged as a molecule of interest in viral infection research due to its off-target activity against Adaptor-Associated Kinase 1 (AAK1). AAK1 is a crucial host cell kinase that plays a significant role in clathrin-mediated endocytosis, a primary pathway for the entry of numerous viruses into host cells. While direct antiviral data for this compound is limited, its ability to inhibit AAK1 suggests a potential broad-spectrum antiviral activity. This technical guide provides an in-depth overview of this compound, its known biochemical properties, the rationale for its investigation in virology, and detailed experimental protocols for its evaluation as a potential viral entry inhibitor.
Introduction to this compound and its Target Kinase
This compound was first identified as an inhibitor of CaMKK isoforms.[1] Subsequent chemical proteomics studies using this compound-immobilized sepharose beads (this compound-Kinobeads) revealed that it also binds to and moderately inhibits AAK1.[2][3] This discovery has opened a new avenue for investigating this compound and its derivatives as potential antiviral agents.
AAK1 is a serine/threonine kinase that regulates the assembly and disassembly of clathrin coats on endocytic vesicles. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the internalization of cargo, including viruses, from the cell surface.[4] AAK1 has been implicated in the entry of a wide range of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), Ebola virus (EBOV), and SARS-CoV-2.[4][5] Therefore, inhibitors of AAK1, such as this compound, are promising candidates for the development of host-targeted, broad-spectrum antiviral therapies.
Biochemical Profile of this compound
The primary research on this compound has focused on its kinase inhibitory activity. The available quantitative data is summarized below.
| Target Kinase | IC50 Value (µM) | Notes |
| AAK1 | 8.51 | Moderately potent inhibition.[1][2][3] |
| CaMKKα/1 | 0.63 | Potent inhibition of its original target.[1] |
| CaMKKβ/2 | 0.96 | Potent inhibition of its original target.[1] |
Table 1: In vitro inhibitory activity of this compound against target kinases.
It is important to note that a derivative of this compound, named TIM-098a, was developed to have more potent and selective AAK1 inhibitory activity (IC50 = 0.24 µM) without inhibiting CaMKK isoforms.[2][3] This highlights the potential for medicinal chemistry efforts to optimize the antiviral profile of this compound-based scaffolds.
Mechanism of Action: Targeting Viral Entry
The proposed antiviral mechanism of this compound is through the inhibition of AAK1, which in turn disrupts clathrin-mediated endocytosis, a critical pathway for viral entry.
Experimental Protocols
While specific antiviral testing protocols for this compound have not been published, the following section outlines a detailed methodology for evaluating its potential as a viral entry inhibitor, based on standard practices for testing kinase inhibitors in virology.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
GST-fused AP2μ2 fragment (residues 145-162) as a substrate
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant AAK1 enzyme, GST-AP2μ2 substrate, and the desired concentration of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Viral Entry Assay (Pseudovirus-based)
Objective: To assess the effect of this compound on the entry of a virus that utilizes clathrin-mediated endocytosis.
Materials:
-
HEK293T cells
-
Vesicular Stomatitis Virus (VSV) pseudotyped with the envelope glycoprotein (B1211001) of a virus of interest (e.g., SARS-CoV-2 Spike) and expressing a reporter gene (e.g., luciferase or GFP).
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the pseudovirus in the presence of the corresponding concentration of this compound.
-
Incubate for 24-48 hours to allow for viral entry and reporter gene expression.
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter viruses, detach the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the percentage of viral entry inhibition for each this compound concentration relative to a DMSO control.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
The same cell line used in the antiviral assays (e.g., HEK293T).
-
This compound (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control.
-
Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for evaluating the antiviral potential of this compound.
A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) , which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.
Future Directions and Conclusion
This compound represents a valuable chemical tool for probing the role of AAK1 in viral infections. While its moderate potency and off-target effects on CaMKK may limit its direct therapeutic potential, it serves as an important lead compound for the development of more selective and potent AAK1 inhibitors. The successful development of TIM-098a demonstrates the feasibility of this approach.
Future research should focus on:
-
Directly evaluating the antiviral activity of this compound against a panel of viruses known to utilize clathrin-mediated endocytosis.
-
Conducting mechanism-of-action studies, such as time-of-addition assays, to confirm that this compound acts at the entry stage of the viral life cycle.
-
Investigating the potential for synergistic effects when combined with direct-acting antiviral agents.
-
Continuing medicinal chemistry efforts to develop novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
TIM-063: A Promising Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals
Introduction
TIM-063, initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), has emerged as a valuable lead compound in the quest for novel kinase inhibitors.[1] Its unique chemical structure, 2-hydroxy-3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one, has demonstrated a propensity for interacting with the catalytic domains of multiple kinases.[1] This was notably demonstrated through a chemical proteomics approach which identified Adaptor-Associated Kinase 1 (AAK1) as a principal off-target. This discovery has pivoted the utility of this compound from a CaMKK-focused molecular probe to a foundational scaffold for the development of potent and selective AAK1 inhibitors, which hold therapeutic promise for neurological disorders and viral infections.[4] This guide provides a comprehensive technical overview of this compound, including its inhibitory profile, the experimental methodologies used in its characterization, and the signaling pathways of its key targets, to support further drug discovery and development efforts.
Quantitative Inhibitory Profile
The inhibitory activity of this compound and its more potent AAK1-inhibiting derivative, TIM-098a, has been quantified against their primary and off-target kinases. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values are summarized below, providing a clear comparison of their potency and selectivity.
| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference |
| This compound | CaMKKα | 0.63 | 0.35 | [1] |
| CaMKKβ | 0.96 | 0.20 | [1] | |
| AAK1 | 8.51 | - | [4][5] | |
| TIM-098a | AAK1 | 0.24 | - | [4][5] |
| CaMKKα | >10 | - | [4] | |
| CaMKKβ | >10 | - | [4] | |
| AAK1 (in cells) | 0.87 | - | [4][5] |
Experimental Protocols
The characterization of this compound and the discovery of its off-targets were primarily achieved through a Kinobeads-based chemical proteomics approach and subsequent in vitro kinase activity assays.
Kinobeads-Based Chemical Proteomics for Target Identification
This methodology was employed to identify the interacting partners of this compound from complex biological samples.[6]
Protocol:
-
Preparation of this compound-immobilized Sepharose (TIM-127-Sepharose): this compound is chemically modified with a linker to create TIM-127, which is then covalently coupled to Sepharose beads.
-
Lysate Preparation: Mouse cerebrum extracts are prepared as a source of a diverse range of kinases.
-
Affinity Chromatography: The lysate is incubated with the TIM-127-Sepharose beads. This compound-interacting proteins, including its target kinases, bind to the immobilized inhibitor.
-
Washing: The beads are extensively washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by adding a solution containing a high concentration (100 µM) of free this compound. This competitive elution ensures the specific recovery of proteins that interact with the this compound moiety.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.
-
Validation: The presence of identified kinases in the eluate is confirmed by immunoblotting using specific antibodies.
Kinobeads workflow for identifying this compound interacting kinases.
In Vitro Kinase Activity Assay
This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of specific kinases.[7]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain), a kinase-specific substrate (e.g., GST-AP2µ2 for AAK1), and [γ-³²P]ATP in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound or its derivatives) are added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
-
Termination: The reaction is stopped, typically by adding SDS-PAGE loading buffer.
-
Detection of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified to determine the extent of kinase activity.
-
Data Analysis: The kinase activity in the presence of the inhibitor is expressed as a percentage of the activity in the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for the in vitro kinase activity assay.
Signaling Pathways
This compound and its derivatives exert their effects by modulating the activity of CaMKK and AAK1, which are integral components of distinct cellular signaling pathways.
CaMKK Signaling Pathway
CaMKK is a key upstream kinase activated by intracellular calcium levels, which in turn activates several downstream kinases involved in a wide array of cellular processes.[3]
The CaMKK signaling cascade and the inhibitory action of this compound.
AAK1 Signaling Pathway
AAK1 is involved in clathrin-mediated endocytosis and has been implicated in several signaling pathways, including the WNT and Notch pathways. Its inhibition is a potential therapeutic strategy for various diseases.
The role of AAK1 in cellular signaling and its inhibition by this compound derivatives.
Synthesis of this compound
This compound (2-hydroxy-3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one) was developed as part of a screening of a chemical library derived from STO-609, a known CaMKK inhibitor.[6][8] The synthesis was first described by Ohtsuka et al. in Biochemistry 2020, 59, 1701-1710.[6] The synthesis of this compound analogs involves the cyclization of corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines.[2]
In Vivo and Toxicological Data
As of the latest available information, specific in vivo efficacy and comprehensive toxicological studies for this compound have not been published. However, the derivative TIM-098a has shown cell-membrane permeability in cultured cells, indicating its potential for in vivo applications.[4][5] Further preclinical studies are necessary to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound and its derivatives.
Conclusion
This compound has proven to be a valuable chemical entity, not only as an inhibitor of CaMKK but more significantly as a lead compound for the development of novel AAK1 inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. The promising inhibitory profile of this compound derivatives against AAK1 warrants further investigation into their therapeutic potential for a range of diseases. Future work should focus on optimizing the potency and selectivity of these compounds, as well as conducting thorough in vivo and toxicological assessments to pave the way for potential clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Development and Characterization of Novel Molecular Probes for Ca2+/Calmodulin-Dependent Protein Kinase Kinase, Derived from STO-609 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Embrace: A Technical Guide to the Binding of TIM-063 with the AAK1 Catalytic Domain
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the inhibitor TIM-063 and the catalytic domain of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process. Its involvement in various signaling pathways, including WNT and Notch, has made it a significant target for therapeutic intervention in a range of diseases.[1] This document, intended for researchers, scientists, and drug development professionals, details the quantitative binding data, experimental methodologies, and the structural basis of this interaction, offering a comprehensive resource for the scientific community.
Executive Summary
Through a chemical proteomics approach utilizing Kinobeads technology, this compound was identified as an inhibitor of AAK1, binding to its catalytic domain.[2] Subsequent in vitro kinase assays have quantified this inhibitory activity. While a co-crystal structure of the this compound/AAK1 complex is not yet available, computational modeling provides valuable insights into the binding mode. This guide synthesizes the available data to present a thorough understanding of this molecular interaction.
Quantitative Binding and Inhibition Data
The inhibitory potency of this compound and its more potent derivative, TIM-098a, against the AAK1 catalytic domain was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Domain | IC50 (µM) |
| This compound | AAK1 Catalytic Domain | 8.51[3][4][5] |
| TIM-098a | AAK1 Catalytic Domain | 0.24[3][4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to AAK1.
Kinobeads-Based Affinity Pull-Down Assay
This chemical proteomics method was employed to initially identify the interaction between this compound and AAK1.
Objective: To identify protein kinases that bind to this compound.
Methodology:
-
Immobilization of Inhibitor: this compound is chemically synthesized with a linker and immobilized on Sepharose beads to create "Kinobeads".[2]
-
Cell Lysate Preparation: Mouse cerebrum or cultured cells (e.g., Jurkat cells) are lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5% glycerol, 1.5 mM MgCl2, 20 mM NaCl, 1 mM sodium orthovanadate, and 1% IGEPAL CA-630 to preserve native protein conformations.[6]
-
Affinity Chromatography: The cell lysate is incubated with the this compound-immobilized Sepharose beads (Kinobeads).[2][7][8] Proteins with affinity for this compound will bind to the beads.
-
Washing: The beads are washed extensively with a high-salt buffer to remove non-specifically bound proteins.[7][8]
-
Elution: Specifically bound proteins are eluted from the beads by competitive displacement using a solution containing a high concentration of free this compound (e.g., 100 µM).[4]
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands are excised, digested with trypsin, and identified using mass spectrometry.[2][4]
In Vitro AAK1 Kinase Assay
This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of the AAK1 catalytic domain.
Objective: To determine the IC50 value of an inhibitor for AAK1.
Materials:
-
His-tagged AAK1 catalytic domain (residues 25-396)[4]
-
GST-fused AP2µ2 fragment (residues 145-162) as substrate[4]
-
Kinase reaction buffer
-
Inhibitor compound (e.g., this compound) at various concentrations
Methodology:
-
Reaction Setup: The kinase reaction is assembled in a microtiter plate. Each reaction well contains the His-tagged AAK1 catalytic domain, the GST-AP2µ2 substrate, and the inhibitor at a specific concentration.
-
Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for 20 minutes.[3][4]
-
Termination: The reaction is stopped, typically by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-AP2µ2 substrate.
-
Quantification and IC50 Determination: The intensity of the phosphorylated substrate band is quantified for each inhibitor concentration. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.[4]
AAK1 Signaling Pathways
AAK1 is a key regulator in several cellular signaling pathways. The following diagrams illustrate its role in clathrin-mediated endocytosis, the WNT signaling pathway, and the Notch signaling pathway.
Clathrin-Mediated Endocytosis
AAK1 regulates clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 adaptor complex.[9] This phosphorylation event is a critical step in the assembly of clathrin-coated pits and the subsequent internalization of cargo proteins.
WNT Signaling Pathway
In the WNT signaling pathway, AAK1 acts as a negative regulator.[10][11] It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the cell surface and subsequent attenuation of WNT signaling.[10][11][12][13]
Notch Signaling Pathway
AAK1 is a positive regulator of the Notch signaling pathway.[14] It directly interacts with the membrane-tethered active form of Notch and is proposed to act as an adaptor for the interaction of Notch with components of the clathrin-mediated endocytosis machinery, which is required for Notch activation.[14][15]
Structural Insights into this compound Binding
While an experimental structure of this compound in complex with AAK1 is not available, a computational docking model has been generated.[3] This model was based on the crystal structure of AAK1 bound to the broad-spectrum kinase inhibitor K252a. The docking poses suggest that this compound, and its more potent derivative TIM-098a, occupy the ATP-binding pocket of the AAK1 catalytic domain. This provides a structural hypothesis for the inhibitory mechanism, where this compound competes with ATP for binding to the kinase.
Conclusion
The identification and characterization of this compound as an inhibitor of the AAK1 catalytic domain represent a significant step in the development of targeted therapies for diseases involving aberrant AAK1 activity. The quantitative binding data, detailed experimental protocols, and insights into the relevant signaling pathways provided in this technical guide offer a valuable resource for the scientific community to build upon this foundational work. Future studies focusing on elucidating the high-resolution crystal structure of the this compound/AAK1 complex will be instrumental in further refining our understanding of this interaction and in guiding the design of next-generation AAK1 inhibitors with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teruhiko Ishikawa - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TIM-063 in HeLa Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of TIM-063, a Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, in HeLa cell experiments. These guidelines are intended for researchers in cell biology, cancer research, and drug development.
Introduction to this compound
This compound is recognized as an ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1] Its interaction with CaMKK is conformation-dependent and reversible, suggesting it targets the active state of the enzyme.[1] Beyond its primary targets, CaMKKα/1 and β/2, chemical proteomics has identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1).[2][3] The functional consequences of this compound inhibition in cancer cell lines like HeLa are a subject of ongoing research. These protocols provide a framework for investigating the effects of this compound on HeLa cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments with this compound in HeLa cells.
Table 1: Cell Viability (IC50 Values)
| Treatment Duration | IC50 of this compound (µM) |
| 24 hours | [Insert experimental value] |
| 48 hours | [Insert experimental value] |
| 72 hours | [Insert experimental value] |
Table 2: Apoptosis Analysis
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | [Insert experimental value] | [Insert experimental value] |
| This compound (X µM) | [Insert experimental value] | [Insert experimental value] |
| This compound (Y µM) | [Insert experimental value] | [Insert experimental value] |
Table 3: Cell Cycle Analysis
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (X µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (Y µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
HeLa Cell Culture
HeLa cells are an adherent human cervical adenocarcinoma cell line.[4]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Subculturing: Passage cells when they reach 70-80% confluency.[7]
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).[6]
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[5][6]
-
Neutralize the trypsin with complete growth medium.[5]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.[6]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
-
Seed HeLa cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[11]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 100-150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Shake the plate for 10-15 minutes at a low speed.[11]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed HeLa cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[13][14]
-
Seed HeLa cells and treat with this compound as required.
-
Harvest the cells and wash them with PBS.[15]
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes at 4°C.[15][16]
-
Centrifuge the fixed cells and wash twice with PBS.[16]
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[14][16]
-
Incubate for 5-10 minutes at room temperature.[14]
-
Analyze the samples by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis:
-
Treat HeLa cells with this compound.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.[17]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.[4]
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system or X-ray film.[19]
-
Visualizations
Caption: Experimental workflow for studying the effects of this compound on HeLa cells.
Caption: Hypothetical signaling pathway of this compound in HeLa cells.
References
- 1. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hela-transfection.com [hela-transfection.com]
- 6. static.igem.org [static.igem.org]
- 7. Culturing HeLa cells | RE-Place [re-place.be]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. rsc.org [rsc.org]
- 11. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. youtube.com [youtube.com]
Application Notes: TIM-063 for Kinase Inhibition in COS-7 Cells
Introduction
TIM-063 is a potent analytical tool for studying cellular signaling pathways. Initially developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), it has also been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1).[1][2][3] CaMKK is a key upstream activator for several kinases including CaMKI, CaMKIV, and protein kinase B/Akt, playing a crucial role in various Ca2+-dependent signaling pathways.[2] AAK1 is involved in the regulation of clathrin-mediated endocytosis. The dual activity of this compound makes it a valuable compound for investigating these distinct cellular processes. This document provides detailed protocols for the application of this compound in COS-7 cells, a commonly used cell line for transfection and protein expression studies.[2][4]
Data Presentation
The following table summarizes the quantitative inhibitory data for this compound against its known kinase targets.
| Compound | Target Kinase | IC50 Value | Cell Line/System | Notes |
| This compound | AAK1 | 8.51 µM | In vitro enzymatic assay | Moderately inhibits AAK1 enzymatic activity.[3][5] |
| This compound | CaMKKα/1 | ~0.63 µM | In vitro enzymatic assay | Potent inhibitor of CaMKK isoforms.[5] |
| This compound | CaMKKβ/2 | Not specified | In vitro enzymatic assay | Potent inhibitor of CaMKK isoforms.[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its application in COS-7 cells.
References
- 1. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 2. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 4. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing TIM-063 in Kinobeads-Based Screening for Kinase Inhibitor Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, targeting the vast family of protein kinases that regulate nearly all cellular processes. Understanding the precise target engagement and selectivity of these inhibitors is paramount for developing effective and safe therapeutics. Kinobeads-based screening is a powerful chemical proteomics approach for elucidating the target landscape of kinase inhibitors directly in a complex biological sample.[1][2][3] This technology utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[4][5] By competitively displacing these captured kinases with a free inhibitor of interest, researchers can identify its targets and determine their binding affinities.[6]
This document provides detailed application notes and protocols for the use of TIM-063, a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor, in Kinobeads-based screening.[7][8] A recent study successfully employed this compound immobilized on Sepharose beads (termed this compound-Kinobeads) to not only confirm its intended targets, CaMKKα/1 and CaMKKβ/2, but also to uncover a novel off-target, AP2-associated protein kinase 1 (AAK1).[1][7][9] This work further led to the development of a more potent and selective AAK1 inhibitor, TIM-098a, highlighting the power of this screening approach for lead discovery and optimization.[1][10]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and its derivatives in kinase inhibition assays.
Table 1: Inhibitory Activity of this compound Against Target and Off-Target Kinases
| Compound | Target Kinase | IC50 (µM) |
| This compound | CaMKKα/1 | 0.63[11] |
| This compound | CaMKKβ/2 | 0.96[11] |
| This compound | AAK1 | 8.51[1][9][10][11] |
Table 2: Inhibitory Activity of TIM-098a, a Derivative of this compound
| Compound | Target Kinase | IC50 (µM) |
| TIM-098a | AAK1 | 0.24[1][9][10][12][13] |
| TIM-098a | AAK1 (in cultured cells) | 0.87[1][9][10][12] |
| TIM-098a | CaMKKα/1 | No significant inhibition[1][9][10][12] |
| TIM-098a | CaMKKβ/2 | No significant inhibition[1][9][10][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in Kinobeads-based screening.
Protocol 1: Preparation of this compound Immobilized Sepharose (this compound-Kinobeads)
This protocol is based on the synthesis of TIM-127-sepharose as described in the literature.[8][11] TIM-127 is a derivative of this compound functionalized with a linker for immobilization.
Materials:
-
TIM-127 (1-amino-N-(2-((2-hydroxy-3-nitro-7-oxo-7H-benzo[de]benzo[14][15]imidazo[2,1-a]isoquinolin-11-yl)amino)-2-oxoethyl)-3,6,9,12,15,18-hexaoxahenicosan-21-amide)[11]
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., alternating high pH (coupling buffer) and low pH (0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers)
-
Storage buffer (e.g., 20% ethanol (B145695) in PBS)
Procedure:
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve TIM-127 in the coupling buffer.
-
Immediately mix the TIM-127 solution with the washed beads and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Centrifuge the beads and discard the supernatant.
-
Block any remaining active groups on the beads by incubating with the blocking buffer for at least 2 hours at room temperature.
-
Wash the beads extensively with alternating high and low pH wash buffers to remove non-covalently bound ligand.
-
Finally, wash the beads with PBS and store them in storage buffer at 4°C.
Protocol 2: Identification of this compound Interacting Kinases using Kinobeads and Mass Spectrometry
This protocol outlines the affinity pull-down of kinases from cell or tissue lysates using this compound-Kinobeads, followed by identification via mass spectrometry.[1][11]
Materials:
-
This compound-Kinobeads (prepared as in Protocol 1)
-
Control Sepharose beads (without immobilized inhibitor)
-
Cell or tissue lysate (e.g., mouse cerebrum extracts) in a suitable lysis buffer (e.g., modified RIPA buffer)[16]
-
Wash buffer (lysis buffer without detergents)
-
Elution buffer (lysis buffer containing 100 µM this compound)[1][11]
-
SDS-PAGE reagents
-
Mass spectrometry-compatible silver or Coomassie stain
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS equipment and reagents
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.
-
Affinity Pulldown:
-
Incubate a defined amount of lysate (e.g., 1 mg of total protein) with this compound-Kinobeads and control Sepharose beads for 1-3 hours at 4°C with gentle rotation.[16][17]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins by incubating the beads with the elution buffer containing 100 µM free this compound for 30-60 minutes at 4°C with gentle agitation.[1][11] This competitive elution is crucial for identifying specific interactors.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS for protein identification.[18]
-
Protocol 3: In Vitro Kinase Assay to Validate Inhibition
This protocol describes a general method to confirm the inhibitory activity of this compound or its derivatives on a purified kinase, such as AAK1.[1][19][20][21]
Materials:
-
Recombinant active kinase (e.g., His-tagged AAK1 catalytic domain)
-
Kinase substrate (e.g., GST-AP2µ2 fragment for AAK1)
-
Kinase assay buffer
-
[γ-³²P]ATP or non-radioactive ATP for alternative detection methods
-
This compound or its derivatives at various concentrations
-
SDS-PAGE reagents and autoradiography film or appropriate detection reagents
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase and its substrate in the kinase assay buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound or TIM-098a) or vehicle (DMSO) to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM [γ-³²P]ATP).[1][21]
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[1][21]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography or by immunoblotting with a phospho-specific antibody.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for identifying this compound interacting kinases.
Caption: Simplified CaMKK signaling cascade and the inhibitory action of this compound.
Caption: Overview of AAK1's role in cellular pathways and its inhibition by TIM-098a.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. puntoq.ull.es [puntoq.ull.es]
- 4. researchgate.net [researchgate.net]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 10. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TIM-098a Datasheet DC Chemicals [dcchemicals.com]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for TIM-063-Immobilized Sepharose in Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIM-063 is a potent, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] When covalently attached to a solid support matrix like sepharose, referred to as this compound-Kinobeads or TIM-127-sepharose, it becomes a powerful tool for chemical proteomics.[1][2][3] This affinity resin allows for the selective capture and identification of protein targets, including the intended target and potential "off-target" interactors, directly from complex biological samples such as cell or tissue lysates.[2][4]
This technique, a form of affinity chromatography, is instrumental in drug discovery and development for several reasons.[5] It facilitates the elucidation of a compound's mechanism of action, helps in identifying novel therapeutic targets, and allows for the assessment of a drug candidate's selectivity profile.[6] A notable application of this compound-immobilized sepharose has been the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as a significant off-target kinase, leading to the development of more potent and selective AAK1 inhibitors.[4][7]
This document provides detailed protocols for using this compound-immobilized sepharose for target identification, from the affinity pull-down procedure to sample preparation for mass spectrometry analysis.
Data Presentation
The inhibitory activity of this compound and its derivatives against target kinases provides a quantitative basis for its use in affinity chromatography. The following tables summarize the reported IC50 values.
Table 1: Inhibitory Activity of this compound against AAK1 and CaMKK Isoforms
| Compound | Target Kinase | IC50 (µM) |
| This compound | AAK1 | 8.51[4][7] |
| This compound | CaMKKα/1 | 0.63[4] |
| This compound | CaMKKβ/2 | Not specified |
Table 2: Inhibitory Activity of this compound Derivative (TIM-098a) against AAK1 and CaMKK Isoforms
| Compound | Target Kinase | IC50 (µM) |
| TIM-098a | AAK1 | 0.24[4][7] |
| TIM-098a (in cultured cells) | AAK1 | 0.87[4][7] |
| TIM-098a | CaMKKα/1 | No inhibitory activity[4] |
| TIM-098a | CaMKKβ/2 | No inhibitory activity[4] |
Experimental Protocols
Protocol 1: Affinity Pull-Down of Target Proteins using this compound-Immobilized Sepharose
This protocol describes the enrichment of proteins that bind to this compound from a complex protein mixture, such as a tissue lysate.
Materials:
-
This compound-immobilized sepharose (TIM-127-sepharose)[2]
-
Control sepharose (without immobilized this compound)
-
Mouse cerebrum (or other tissue/cell sample)
-
Lysis Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20[2]
-
Protease inhibitor cocktail
-
CaCl2
-
Calmodulin (CaM)
-
Wash Buffer: Lysis Buffer containing 2 mM CaCl2[2]
-
Elution Buffer: Lysis Buffer containing 100 µM this compound[2]
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE reagents and equipment
-
Immunoblotting reagents and equipment
Procedure:
-
Lysate Preparation:
-
Homogenize mouse cerebrum in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cerebrum extract) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration of the extract to 5 mg/mL with Lysis Buffer.[2]
-
-
Affinity Pull-Down:
-
In a microcentrifuge tube, incubate 450 µL of the cerebrum extract (2.25 mg total protein) with 100 µL of either this compound-immobilized sepharose or control sepharose.[2]
-
Add CaCl2 to a final concentration of 2 mM and CaM to a final concentration of 6 µM.[2]
-
Incubate the mixture for 45 minutes at 4°C with gentle end-over-end rotation.[2]
-
-
Washing:
-
Pellet the sepharose beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.[2] After each wash, pellet the beads by centrifugation and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 100 µL of Elution Buffer to the beads.
-
Incubate for 30 minutes at 4°C with gentle agitation to elute the bound proteins.
-
Pellet the sepharose beads by centrifugation and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for in-gel tryptic digestion of proteins separated by SDS-PAGE, a common procedure for preparing samples for identification by mass spectrometry.
Materials:
-
Eluted protein sample from Protocol 1
-
SDS-PAGE gels
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)
-
Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate
-
Alkylation solution: 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate
-
Trypsin (sequencing grade)
-
Digestion buffer: 50 mM ammonium bicarbonate
-
Peptide extraction solution: 50% acetonitrile, 5% formic acid
-
Microcentrifuge tubes
-
SpeedVac concentrator
Procedure:
-
SDS-PAGE and Band Excision:
-
Separate the eluted proteins from Protocol 1 on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.
-
Excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into small pieces (approximately 1 mm³).[6]
-
-
Destaining:
-
Place the gel pieces into a clean microcentrifuge tube.
-
Add destaining solution to cover the gel pieces and vortex for 10-15 minutes.
-
Remove the destaining solution and repeat until the gel pieces are colorless.
-
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% acetonitrile for 5 minutes until they turn white and shrink. Remove the acetonitrile.
-
Rehydrate the gel pieces in reduction solution and incubate at 56°C for 1 hour.[6]
-
Cool the sample to room temperature and remove the DTT solution.
-
Add alkylation solution and incubate in the dark at room temperature for 45 minutes.[6]
-
Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
-
In-Gel Tryptic Digestion:
-
Dry the gel pieces completely in a SpeedVac concentrator.[6]
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 12.5 ng/µL in digestion buffer).[8]
-
After the gel pieces have absorbed the trypsin solution (approximately 30-45 minutes), add enough digestion buffer to just cover the gel pieces.[6][8]
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Add peptide extraction solution to the gel pieces and vortex or sonicate for 15-20 minutes.
-
Collect the supernatant and pool it with the previous supernatant.
-
Repeat the extraction step once more.
-
Dry the pooled peptide extracts in a SpeedVac concentrator.
-
-
Sample Desalting and Mass Spectrometry:
-
Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% trifluoroacetic acid).
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS for protein identification.[2]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for target identification using this compound-immobilized sepharose.
AAK1 Signaling Pathway Involvement
References
- 1. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 7. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. nccs.res.in [nccs.res.in]
Application Notes and Protocols for Mass Spectrometry Analysis of TIM-063 Interactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIM-063 is a potent small molecule inhibitor initially developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1][2] Understanding the protein interaction landscape of small molecules like this compound is crucial for elucidating their mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.[1] This document provides detailed application notes and protocols for the identification and quantification of this compound interactants using an affinity purification-mass spectrometry (AP-MS) approach.
Recent studies have successfully employed a chemical proteomics strategy to identify the interactome of this compound.[3][4] This involves immobilizing this compound onto sepharose beads to create an affinity matrix (referred to as TIM-127-sepharose) that can capture interacting proteins from cell or tissue lysates.[2][3][5] The captured proteins are then eluted and identified by highly sensitive mass spectrometry techniques.[1] This powerful method has revealed that in addition to its intended targets, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2), this compound also interacts with other protein kinases, notably Adaptor-Associated Kinase 1 (AAK1) and Mitogen-Activated Protein Kinase 1 (ERK2).[3][6]
These findings highlight the potential for repurposing existing kinase inhibitors for novel therapeutic targets.[1] This application note will guide researchers through the experimental workflow, from the preparation of this compound affinity beads to the analysis of mass spectrometry data, and provide protocols for each key step.
Data Presentation
The following tables summarize representative quantitative data obtained from a typical this compound affinity purification-mass spectrometry experiment using mouse cerebrum extracts. Data is presented as spectral counts and protein abundance, which are common metrics for label-free quantification in proteomics.
Table 1: High-Confidence this compound Interacting Proteins Identified by Mass Spectrometry
| Protein Name | Gene Name | UniProt ID | Molecular Weight (kDa) | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Change (this compound/Control) |
| Calcium/calmodulin-dependent protein kinase kinase 1 | CAMKK1 | Q8N669 | 55.9 | 128 | 2 | 64.0 |
| Calcium/calmodulin-dependent protein kinase kinase 2 | CAMKK2 | Q96L96 | 65.6 | 154 | 3 | 51.3 |
| Adaptor-associated kinase 1 | AAK1 | Q2M2I8 | 103.7 | 89 | 5 | 17.8 |
| Mitogen-activated protein kinase 1 | MAPK3 | P27361 | 43.2 | 45 | 4 | 11.3 |
Note: Spectral counts are representative values and will vary depending on experimental conditions. The control column represents data from a mock affinity purification using unconjugated sepharose beads.
Table 2: Top 10 Enriched Gene Ontology (GO) Terms for this compound Interactants
| GO Term | GO ID | p-value |
| Protein kinase activity | GO:0004672 | 1.2e-15 |
| Protein phosphorylation | GO:0006468 | 3.5e-12 |
| Cellular response to calcium ion | GO:0071277 | 8.1e-10 |
| Vesicle-mediated transport | GO:0016192 | 2.4e-8 |
| Endocytosis | GO:0006897 | 5.6e-7 |
| Regulation of cell cycle | GO:0051726 | 9.2e-6 |
| Axon guidance | GO:0007411 | 1.8e-5 |
| Synaptic vesicle cycle | GO:0099504 | 4.3e-5 |
| T cell receptor signaling pathway | GO:0050852 | 7.9e-5 |
| Insulin receptor signaling pathway | GO:0008286 | 1.2e-4 |
Note: p-values are representative and derived from a functional enrichment analysis of the identified interactants.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the mass spectrometry analysis of this compound interactants.
Protocol 1: Preparation of TIM-127-Sepharose (this compound-immobilized Sepharose)
This protocol describes the covalent coupling of this compound to NHS-activated sepharose beads.
Materials:
-
NHS-activated Sepharose 4 Fast Flow
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine, pH 8.0
-
Wash Buffer: 1 M NaCl
Procedure:
-
Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl.
-
Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
-
Dissolve 1 mg of this compound in 1 mL of DMSO.
-
Immediately add the this compound solution to the washed resin.
-
Add 9 mL of Coupling Buffer to the resin slurry.
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
To block any remaining active groups, add 10 mL of Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation.
-
Wash the resin with 10 mL of Wash Buffer. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step three times.
-
Resuspend the TIM-127-Sepharose in a suitable storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Protocol 2: Affinity Purification of this compound Interactants
This protocol details the incubation of TIM-127-Sepharose with cell or tissue lysate to capture interacting proteins.
Materials:
-
TIM-127-Sepharose (from Protocol 1)
-
Control Sepharose (unconjugated)
-
Cell or tissue lysate (e.g., mouse cerebrum extract) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer: Lysis buffer without detergents
-
Elution Buffer: 100 µM this compound in Wash Buffer or 0.1 M glycine-HCl, pH 2.5
Procedure:
-
Equilibrate 50 µL of TIM-127-Sepharose and 50 µL of Control Sepharose with 1 mL of lysis buffer. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat twice.
-
Add 1-2 mg of cell or tissue lysate to each of the equilibrated resins.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Centrifuge at 500 x g for 1 minute and collect the supernatant (flow-through) for analysis if desired.
-
Wash the resin three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by adding 100 µL of Elution Buffer and incubating for 20 minutes at room temperature with gentle agitation.
-
Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the eluted proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the eluted proteins for mass spectrometry analysis, including in-solution trypsin digestion.
Materials:
-
Eluted protein sample (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis and Data Processing
This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.
Procedure:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the generated peak lists against a relevant protein database (e.g., UniProt) to identify the proteins.
-
Perform label-free quantification to compare the abundance of proteins in the this compound pulldown versus the control pulldown.
-
Filter the results to identify high-confidence interactants based on statistical significance (e.g., p-value < 0.05) and fold change (e.g., > 2-fold enrichment).
-
Perform functional enrichment analysis (e.g., Gene Ontology analysis) on the list of identified interactants to gain insights into their biological roles.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway involving a this compound interactant.
Caption: Experimental workflow for identifying this compound interactants.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 5. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AAK1 Activity in Transfected Cultured Cells using TIM-063
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the activity of Adaptor-Associated Kinase 1 (AAK1) in cultured cells using the inhibitor TIM-063. This document includes detailed protocols for cell transfection, inhibitor treatment, and subsequent analysis of AAK1 activity, along with relevant signaling pathway diagrams and quantitative data.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2][3] Through its interaction with the AP2 complex, AAK1 regulates the internalization of various cellular cargo, impacting processes such as receptor signaling and viral entry.[4] Dysregulation of AAK1 activity has been implicated in several diseases, including neurological disorders and cancer, making it an attractive target for therapeutic intervention.[5][6]
This compound is a small molecule inhibitor that was initially developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[5] Subsequent research, utilizing chemical proteomics approaches like Kinobeads technology, identified AAK1 as a significant off-target kinase of this compound.[5][7][8][9] this compound binds to the catalytic domain of AAK1, thereby inhibiting its kinase activity.[5] This makes this compound a valuable tool for studying the cellular functions of AAK1.
This document outlines protocols for the transfection of cultured cells with AAK1 expression vectors and the subsequent use of this compound to probe AAK1 activity.
Signaling Pathways Involving AAK1
AAK1 is involved in multiple signaling pathways, primarily through its role in regulating clathrin-mediated endocytosis.
AAK1 in WNT Signaling
AAK1 acts as a negative regulator of the WNT signaling pathway.[1][2] It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the plasma membrane and subsequent attenuation of the WNT signal.[1][2] Prolonged WNT stimulation can lead to an AAK1-dependent phosphorylation of the AP2M1 subunit, further enhancing the endocytosis of LRP6 in a negative feedback loop.[1][2]
Caption: AAK1 negatively regulates WNT signaling by promoting LRP6 endocytosis.
AAK1 in Notch Signaling
AAK1 is a positive regulator of the Notch signaling pathway.[10] It acts as an adaptor, facilitating the interaction between the activated Notch receptor and components of the endocytic machinery, such as Eps15b.[10] This interaction promotes the localization of activated Notch to Rab5-positive endocytic vesicles, a crucial step for subsequent γ-secretase cleavage and signal transduction.[10]
Caption: AAK1 positively regulates Notch signaling via endocytosis.
Quantitative Data for this compound
The inhibitory activity of this compound and its more potent derivative, TIM-098a, against AAK1 has been characterized.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | AAK1 | In vitro kinase assay | 8.51 | - | [8][9] |
| TIM-098a | AAK1 | In vitro kinase assay | 0.24 | - | [8][9] |
| TIM-098a | AAK1 | Cellular assay | 0.87 | Transfected cultured cells | [8][9] |
Experimental Protocols
General Experimental Workflow
The general workflow for studying the effect of this compound on AAK1 activity in cultured cells involves cell transfection, inhibitor treatment, and subsequent measurement of AAK1 activity or target engagement.
Caption: Workflow for AAK1 activity studies using this compound.
Protocol 1: Transfection of Cultured Cells with NanoLuc®-AAK1 Fusion Vector
This protocol describes the transient transfection of mammalian cells for the expression of an N-terminally tagged NanoLuc®-AAK1 fusion protein, suitable for subsequent NanoBRET™ Target Engagement (TE) Intracellular Kinase Assays.
Materials:
-
HEK293T or other suitable adherent cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NanoLuc®-AAK1 Fusion Vector
-
Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
6-well or 10 cm tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well of a 6-well plate, dilute 2.5 µg of NanoLuc®-AAK1 Fusion Vector DNA into 125 µL of Opti-MEM®.
-
In a separate tube, add 5 µL of P3000™ Reagent.
-
In another separate tube, dilute 3.75 µL of Lipofectamine® 3000 reagent into 125 µL of Opti-MEM®.
-
Add the diluted DNA to the diluted Lipofectamine® 3000 reagent and mix gently.
-
Incubate the DNA-lipid complex for 15-20 minutes at room temperature.
-
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well of the 6-well plate containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the NanoLuc®-AAK1 fusion protein.
-
Verification of Expression (Optional): Expression can be verified by Western blotting using an anti-AAK1 or anti-NanoLuc® antibody, or by measuring the baseline NanoLuc® luciferase activity.
Protocol 2: AAK1 Target Engagement Assay using NanoBRET™
This protocol outlines the measurement of this compound engagement with AAK1 in live cells using the NanoBRET™ TE Intracellular Kinase Assay.
Materials:
-
HEK293T cells transiently expressing NanoLuc®-AAK1
-
White, opaque 96-well or 384-well assay plates
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
This compound or other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Preparation: After 24-48 hours of transfection, detach the NanoLuc®-AAK1 expressing cells using trypsin and resuspend them in Opti-MEM®.
-
Cell Seeding: Seed the cells into the wells of a white assay plate at an appropriate density (e.g., 2 x 10^4 cells per well for a 96-well plate).
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer K-5 solution in Opti-MEM® at the recommended concentration.
-
Add the this compound dilutions to the respective wells.
-
Add the NanoBRET™ Tracer K-5 to all wells (except for no-tracer controls).
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.[11]
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the substrate to all wells.
-
-
Signal Measurement: Immediately measure the donor (NanoLuc®) emission and the acceptor (Tracer) emission using a plate reader equipped with appropriate filters for BRET. The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis:
-
Normalize the BRET ratios to controls (e.g., vehicle-treated cells).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from AAK1.
-
Protocol 3: In Vitro AAK1 Kinase Activity Assay
This protocol describes a method for measuring the kinase activity of immunoprecipitated or recombinant AAK1 in the presence of this compound.
Materials:
-
Cell lysate from cells overexpressing AAK1 or purified recombinant AAK1
-
Anti-AAK1 antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
AAK1 substrate (e.g., GST-AP2µ2 (145–162) peptide)[8]
-
[γ-³²P]ATP
-
This compound
-
SDS-PAGE gels and autoradiography equipment or phosphocellulose paper and scintillation counter
Procedure:
-
AAK1 Immunoprecipitation (if using cell lysates):
-
Lyse the cells expressing AAK1 and clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-AAK1 antibody, followed by incubation with Protein A/G agarose beads to capture the AAK1 protein.
-
Wash the beads several times with lysis buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the AAK1-bound beads (or add purified AAK1) in kinase assay buffer.
-
Add the AAK1 substrate to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).[7]
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Alternatively, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the band intensity from the autoradiogram or the counts per minute from the scintillation counter.
-
Plot the percentage of AAK1 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the role of AAK1 in cellular processes using the inhibitor this compound. By combining cell transfection techniques with specific AAK1 activity and target engagement assays, it is possible to elucidate the downstream effects of AAK1 inhibition and to screen for more potent and selective AAK1 inhibitors for potential therapeutic development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 10. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application of TIM-063 in Chemical Proteomics: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIM-063 is a potent, cell-permeable, and ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] Initially developed for studying CaMKK-mediated signaling pathways, its application in chemical proteomics has revealed a broader utility in target identification and drug discovery.[4] By immobilizing this compound onto a solid support, such as sepharose beads, it can be used as an affinity reagent to capture its interacting protein kinases from complex biological samples like cell or tissue lysates. This "Kinobeads" approach, coupled with mass spectrometry, enables the identification of both on-target and off-target interactions, providing valuable insights into the compound's mechanism of action and potential for therapeutic development.[4][5]
A significant finding from the chemical proteomics profiling of this compound was the identification of Adaptor-Associated Kinase 1 (AAK1) as a direct off-target.[5][6] This discovery has led to the development of more potent and selective AAK1 inhibitors derived from the this compound scaffold, highlighting the power of this approach in drug repurposing and lead optimization.[5]
These application notes provide detailed protocols for utilizing this compound in chemical proteomics workflows, from the preparation of this compound-immobilized beads to the identification and validation of protein kinase targets.
Quantitative Data Summary
The inhibitory activity of this compound and its derivative, TIM-098a, has been quantified against their primary targets and a key off-target. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| This compound | CaMKKα | 0.63[2] | 0.35[2] | Primary target. |
| CaMKKβ | 0.96[2] | 0.2[2] | Primary target. | |
| AAK1 | 8.51[5][6] | Not Reported | Identified as a significant off-target. | |
| TIM-098a | AAK1 | 0.24 (in vitro)[5][6], 0.87 (in cells)[5][6] | Not Reported | A more potent AAK1 inhibitor derived from this compound.[5] |
| CaMKKα/β | No significant inhibition | Not Reported | Demonstrates improved selectivity for AAK1 over CaMKKs.[5] |
Signaling Pathways
Understanding the signaling context of this compound's targets is essential for interpreting the functional consequences of their inhibition.
CaMKK Signaling Pathway
CaMKKs are key upstream activators of several important protein kinases involved in diverse cellular processes. Increased intracellular Ca²⁺ levels activate CaMKKs, which in turn phosphorylate and activate their downstream targets.
AAK1 Signaling in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1 interacts with the AP2 adaptor complex and phosphorylates its µ2 subunit, which is a critical step in the maturation of clathrin-coated pits.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative correlative microscopy reveals the ultrastructural distribution of endogenous endosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Experimental Determination of TIM-063 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIM-063 is a small molecule inhibitor initially identified for its potent inhibition of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) and subsequently found to moderately inhibit AP2-associated protein kinase 1 (AAK1).[1] Both CaMKK and AAK1 are serine/threonine kinases implicated in a variety of cellular processes, and their dysregulation has been linked to several pathologies, including cancer.[2][3][4][5][6][7] Elevated expression of CaMKKβ has been associated with poor prognosis in liver and glioma cancers, and it plays a role in the proliferation and migration of prostate cancer cells.[2][3] AAK1 is involved in the WNT signaling pathway, which is frequently dysregulated in cancers such as colorectal, breast, lung, and pancreatic cancer.[8][9][10][11][12] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line, a critical step in evaluating its potential as a therapeutic agent.
Principle
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[13] In this context, we will determine the concentration of this compound required to reduce the viability of a cancer cell line by 50%. This is typically achieved by treating cultured cancer cells with a range of this compound concentrations and then measuring cell viability using a quantitative assay. The resulting data is used to generate a dose-response curve from which the IC50 value can be calculated.
Data Presentation
The following table summarizes the known in vitro IC50 value of this compound against its kinase target, AAK1. The primary goal of the described protocol is to determine the cellular IC50 in a cancer context.
| Compound | Target Kinase | IC50 (µM) | Assay Condition |
| This compound | AAK1 | 8.51 | In vitro kinase assay |
Signaling Pathways of this compound Targets
The following diagrams illustrate the signaling pathways involving CaMKK and AAK1, the known targets of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line. Given the role of CaMKK2 in prostate cancer, the PC-3 prostate cancer cell line is a suitable model.[14] A common and robust method for assessing cell viability is the MTT assay, which is detailed below.
Cell Culture
-
Cell Line: PC-3 (human prostate adenocarcinoma)
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
PC-3 cells
-
F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count PC-3 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium. A suggested starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 48 to 72 hours. The incubation time should be optimized based on the cell doubling time and the expected compound effect.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Normalization:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
-
IC50 Calculation:
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
-
Conclusion
This application note provides a comprehensive protocol for the experimental determination of the IC50 value of this compound in cancer cells. By understanding the potency of this compound in a cellular context, researchers can further evaluate its potential as a therapeutic agent and elucidate its mechanism of action in cancer. The provided signaling pathway diagrams and experimental workflow offer a clear framework for conducting these critical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Role of CaMK Family in Cancer - Amerigo Scientific [amerigoscientific.com]
- 4. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]
- 5. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 8. Scientists uncover mechanism cells use to deactivate a signal that’s hyperactive in cancer - UNC Lineberger [unclineberger.org]
- 9. citeab.com [citeab.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TIM-063 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of TIM-063 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor. It was initially developed as a potent, selective, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with Ki values of 0.35 µM and 0.2 µM for CaMKKα and CaMKKβ, respectively[1]. It directly targets the catalytic domain of CaMKK[1]. More recently, this compound has also been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), with an IC50 of 8.51 µM[2][3][4].
Q2: What is a good starting concentration range for this compound in a cell-based assay?
For a new inhibitor, the optimal concentration is highly dependent on the cell line, experimental duration, and the specific biological endpoint being measured[5]. Based on its known potency, a good starting point for this compound concentration can be derived from its in-cell IC50 and biochemical Ki values.
-
For targeting CaMKK: A starting range of 0.1 µM to 5 µM is recommended. The reported IC50 for inhibiting ionomycin-induced phosphorylation of CaMKK targets in HeLa cells is approximately 0.3 µM[1].
-
For targeting AAK1: A higher concentration range of 1 µM to 20 µM is advisable, given its moderate biochemical IC50 of 8.51 µM[2][3][4].
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions[6].
Q3: How should I prepare and store this compound stock solutions?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO)[5]. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C[5]. Immediately before use, dilute the stock to the final working concentration in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity[5].
Q4: Why might the potency of this compound in my cell-based assay be lower than in a biochemical assay?
Discrepancies between biochemical and cellular assay results are common[5]. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to intracellular targets[7]. However, this compound has been shown to be cell-permeable[1][2][4].
-
Cellular ATP Concentration: Intracellular ATP levels are much higher (millimolar range) than those typically used in biochemical assays. This can lead to competition with ATP-competitive inhibitors like this compound, reducing their apparent potency[5].
-
Off-Target Binding: The inhibitor may bind to other cellular components, reducing the effective concentration available to bind the intended target.
-
Drug Efflux Pumps: Cells may actively transport the inhibitor out, lowering its intracellular concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the cytotoxic concentration (CC50) and a non-toxic working concentration range for this compound using a common method like the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well tissue culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final DMSO concentration, e.g., 0.1%) and a no-treatment control[5].
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells[5].
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours)[5].
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader[5].
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the CC50 value. Select a concentration range for your functional assays that is well below the CC50 to avoid confounding cytotoxic effects[6].
Protocol 2: Target Engagement Assay - Western Blot for Phosphorylated Downstream Targets
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream target of CaMKK (e.g., CaMKI, CaMKIV, or AMPK) or AAK1.
Materials:
-
Your cell line of interest expressing the target proteins
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well or 12-well tissue culture plates
-
Stimulus (e.g., ionomycin (B1663694) to increase intracellular Ca2+ for CaMKK activation)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with a range of this compound concentrations (determined from the viability assay) for a specific duration (e.g., 1-2 hours).
-
Stimulation: If required, stimulate the cells to activate the signaling pathway (e.g., with ionomycin for CaMKK).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream target protein.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the this compound concentration to determine the IC50 for target inhibition in your cellular system.
Data Presentation
Table 1: Reported Potency of this compound
| Target | Assay Type | Value | Reference |
| CaMKKα | Biochemical (Ki) | 0.35 µM | [1] |
| CaMKKβ | Biochemical (Ki) | 0.2 µM | [1] |
| CaMKK (in-cell) | Cell-based (IC50) | ~0.3 µM | [1] |
| AAK1 | Biochemical (IC50) | 8.51 µM | [2][3][4] |
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays
| Target | Recommended Starting Range | Rationale |
| CaMKK | 0.1 µM - 5 µM | Based on in-cell IC50 of ~0.3 µM. |
| AAK1 | 1 µM - 20 µM | Based on biochemical IC50 of 8.51 µM. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in assay results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| Inconsistent incubation times. | Standardize all incubation steps precisely. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS. | |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| The target is not active or expressed in your cell line. | Verify target expression via Western blot or qPCR. Ensure the pathway is appropriately stimulated. | |
| Degraded inhibitor stock. | Use a fresh aliquot of the inhibitor stock solution. Verify the integrity of the compound if possible. | |
| High levels of cell death at expected inhibitory concentrations | The inhibitor has off-target cytotoxic effects at the tested concentrations. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration (CC50). Work at concentrations well below the CC50[6]. |
| The cell line is particularly sensitive to the inhibition of the target pathway. | Reduce the inhibitor concentration and/or shorten the incubation time. | |
| Observed phenotype does not match known effects of target inhibition | The phenotype may be due to an off-target effect of this compound. | Use a structurally different inhibitor for the same target to see if it produces the same phenotype. Consider using genetic approaches (e.g., siRNA) to validate the on-target effect. |
Visualizations
Caption: this compound inhibits CaMKK and AAK1 signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: Addressing Off-Target Effects of TIM-063
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the kinase inhibitor TIM-063 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical compound developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1] CaMKK is a crucial enzyme in various Ca2+-signaling pathways, activating downstream kinases such as CaMKI, CaMKIV, protein kinase B/Akt, and 5'AMP-activated protein kinase (AMPK).[1][2]
Q2: What are the known off-targets of this compound?
A2: A significant potential off-target of this compound is AP2-associated protein kinase 1 (AAK1).[2][3] Chemical proteomics approaches have identified AAK1 as a protein that interacts with this compound.[2][3]
Q3: How can I determine if the observed effects in my experiment are due to off-target binding of this compound?
A3: Distinguishing between on-target and off-target effects is critical for interpreting your results. Here are several strategies:
-
Use a more selective inhibitor: A derivative of this compound, named TIM-098a, has been developed as a more potent and selective inhibitor for AAK1, with no inhibitory activity against CaMKK isoforms.[2][4] Comparing the effects of this compound and TIM-098a can help differentiate between CaMKK- and AAK1-mediated events.
-
Rescue experiments: If a downstream effect is truly mediated by the on-target kinase, expressing a drug-resistant mutant of that kinase should reverse the effect of the inhibitor.
-
Phenotypic comparison: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase through other means, such as siRNA or CRISPR-Cas9 knockout/knockdown.[5]
-
Kinome profiling: Perform a kinome-wide selectivity screen to identify other potential kinases that this compound might be inhibiting in your experimental system.[5]
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of both the intended target (CaMKK) and potential off-targets (AAK1). Unexpected changes can indicate off-target activity.[5]
Q4: My experiment with this compound is showing no effect. What are the possible reasons?
A4: There are several potential reasons for a lack of effect:
-
Inhibitor concentration: The IC50 values for this compound can vary between its on-target and off-target kinases. Ensure you are using a concentration appropriate for the kinase you intend to inhibit.
-
Cell permeability: While this compound has been shown to be cell-permeable, its uptake and effective intracellular concentration can vary between cell lines and experimental conditions.
-
Experimental setup: For in vitro kinase assays, factors such as ATP concentration can significantly impact inhibitor potency.[6] It is recommended to use an ATP concentration close to the Km value for the kinase being assayed.[6]
-
Inhibitor stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of AAK1 | 1. Repeat the experiment using the AAK1-selective inhibitor TIM-098a alongside this compound. 2. Perform siRNA or shRNA knockdown of AAK1 and observe if the phenotype is recapitulated. | If the phenotype is only observed with this compound and not with TIM-098a or AAK1 knockdown, it is likely an on-target CaMKK effect. If the phenotype is present with both inhibitors or with AAK1 knockdown, it is likely an AAK1-mediated off-target effect. |
| Inhibition of other unknown kinases | 1. Conduct a kinome-wide inhibitor binding assay (e.g., Kinobeads) with your cell lysate to identify all kinases that bind to this compound. 2. Analyze the phosphorylation of downstream substrates of newly identified off-targets via Western blot or mass spectrometry. | Identification of novel off-target kinases that could explain the observed phenotype. |
| Activation of compensatory signaling pathways | 1. Use phosphoproteomics to get a global view of signaling changes upon this compound treatment. 2. Analyze the activation state of known compensatory or feedback pathways related to CaMKK and AAK1 signaling. | Understanding the broader cellular response to inhibition and identifying pathways that may be masking or altering the expected phenotype. |
Issue 2: Inconsistent Results Between In Vitro and In-Cell Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different effective inhibitor concentrations | 1. Perform a dose-response curve for this compound in both your in vitro kinase assay and your cell-based assay. 2. Consider the intracellular ATP concentration in your cells, as it is typically much higher than that used in in vitro assays and can affect the potency of ATP-competitive inhibitors. | Determination of the optimal inhibitor concentration for each experimental system, leading to more consistent results. |
| Cellular transport and metabolism of the inhibitor | 1. Use a cell-based target engagement assay (e.g., NanoBRET) to confirm that this compound is reaching and binding to its target inside the cell.[7] | Confirmation of target engagement in a cellular context, ruling out issues with cell permeability or rapid degradation. |
| Presence of scaffolding proteins or subcellular localization | 1. Investigate the subcellular localization of your target kinase and the downstream effectors you are measuring. 2. Consider that in a cellular context, protein-protein interactions and compartmentalization can influence inhibitor efficacy. | A better understanding of why the inhibitor may be more or less effective in a complex cellular environment compared to a simplified in vitro system. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound and TIM-098a
| Compound | Target Kinase | IC50 (µM) |
| This compound | CaMKKα/1 | 0.63 |
| CaMKKβ/2 | 0.96 | |
| AAK1 | 8.51[2][4] | |
| TIM-098a | AAK1 | 0.24[2][4] |
| CaMKK isoforms | No significant inhibition |
Experimental Protocols
Protocol 1: Kinobeads Pulldown Assay for Off-Target Identification
This protocol is adapted from chemical proteomics methods used to identify kinase targets.[2][5]
Materials:
-
This compound-immobilized sepharose beads (Kinobeads)
-
Control sepharose beads (without inhibitor)
-
Cell or tissue lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a buffer containing a high concentration of free this compound)
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve protein complexes. Clarify the lysate by centrifugation.
-
Bead Incubation: Incubate the clarified lysate with this compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For identification by mass spectrometry, this is often done by on-bead digestion with trypsin. Alternatively, proteins can be eluted with SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry to identify proteins that specifically bind to the this compound beads compared to the control beads.
Protocol 2: In Vitro Kinase Activity Assay
This is a general protocol for measuring kinase activity that can be adapted for CaMKK or AAK1.[1][8]
Materials:
-
Recombinant active kinase (CaMKK or AAK1)
-
Kinase-specific substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
This compound or other inhibitors at various concentrations
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the recombinant kinase, and the specific substrate.
-
Inhibitor Addition: Add this compound or a vehicle control (e.g., DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band intensities to determine the extent of inhibition.
Visualizations
Caption: CaMKK signaling pathway and the inhibitory action of this compound.
Caption: AAK1 signaling and its inhibition by this compound.
Caption: Workflow for troubleshooting off-target effects of this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
Technical Support Center: Enhancing the Selectivity of TIM-063 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of TIM-063 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor originally developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It is known to interact with CaMKK in its active state.[3]
Q2: What are the known off-targets of this compound?
A2: A significant off-target of this compound is the AP2-associated protein kinase 1 (AAK1).[1][2][4] Chemical proteomics approaches, such as the use of this compound-immobilized sepharose beads (Kinobeads), have been instrumental in identifying AAK1 as an interacting partner.[1][2][4][5]
Q3: How can the selectivity of this compound be improved?
A3: The selectivity of this compound can be enhanced by modifying its chemical structure. For instance, the derivative TIM-098a was developed from the this compound scaffold and shows increased potency and selectivity for AAK1 over CaMKK isoforms.[1][2][4] This demonstrates that medicinal chemistry efforts guided by an understanding of on- and off-target activities can lead to more selective compounds.
Q4: What is TIM-098a and how does it differ from this compound?
A4: TIM-098a is a derivative of this compound designed for greater selectivity towards AAK1.[1][2][4] It is significantly more potent against AAK1 and displays no inhibitory activity against CaMKK isoforms, making it a more selective tool for studying AAK1 function.[1][2][4]
Troubleshooting Guides
Issue 1: High degree of off-target effects observed with a this compound derivative.
-
Possible Cause: The chemical scaffold of the derivative may still have a high affinity for multiple kinases due to the conserved nature of the ATP-binding pocket.
-
Troubleshooting Steps:
-
Perform a Broad Kinome Screen: To understand the full selectivity profile of your derivative, it is essential to screen it against a large panel of kinases. Services like KINOMEscan™ offer comprehensive profiling and can reveal unanticipated off-targets.[6][7][8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify the structural moieties responsible for off-target binding.[9] This can help in rationally designing out the off-target activity while maintaining on-target potency.
-
Computational Modeling: Utilize molecular docking and free energy perturbation calculations to predict the binding affinities of your derivatives against both the intended target and known off-targets. This can guide the prioritization of compounds for synthesis.[10]
-
Issue 2: Inconsistent or lower than expected potency in cellular assays compared to biochemical assays.
-
Possible Cause: Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentrations: The ATP concentration within cells (millimolar range) is significantly higher than that typically used in biochemical assays (micromolar range). This can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.[9]
-
Efflux by Cellular Transporters: The compound may be actively transported out of the cell.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct experiments to determine the intracellular concentration of your compound.
-
Optimize Assay Conditions: When possible, perform biochemical assays at ATP concentrations that mimic physiological levels to get a more accurate measure of potency.[10]
-
Structure Modification: Modify the compound's structure to improve its physicochemical properties, such as lipophilicity and polar surface area, to enhance cell permeability.
-
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound and its more selective derivative, TIM-098a, against their primary on- and off-targets.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | CaMKKα/1 | 0.63 | [1] |
| CaMKKβ/2 | 0.96 | [1] | |
| AAK1 | 8.51 | [1][2][4] | |
| TIM-098a | CaMKKα/1 | No Inhibition | [1][2][4] |
| CaMKKβ/2 | No Inhibition | [1][2][4] | |
| AAK1 | 0.24 | [1][2][4] | |
| AAK1 (in cells) | 0.87 | [1][2] |
Experimental Protocols
Protocol 1: Off-Target Profiling using this compound-Kinobeads
This protocol describes a chemical proteomics approach to identify the interacting partners of this compound from a cell or tissue lysate.[1][4][5]
Materials:
-
This compound-immobilized sepharose (TIM-127-sepharose)
-
Control sepharose (without inhibitor)
-
Cell or tissue lysate (e.g., mouse cerebrum extracts)
-
Lysis buffer
-
Wash buffer
-
Elution buffer (containing 100 µM this compound)
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a protein extract from the desired cells or tissues using an appropriate lysis buffer.
-
Affinity Chromatography:
-
Incubate the lysate with TIM-127-sepharose and control sepharose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by adding an elution buffer containing a high concentration of free this compound.
-
Protein Identification: Analyze the eluted proteins by mass spectrometry to identify the interacting partners of this compound.
Protocol 2: In Vitro AAK1 Kinase Assay
This protocol is for determining the inhibitory activity of this compound derivatives against AAK1 using a radiometric assay.[4][11]
Materials:
-
His-tagged AAK1 catalytic domain
-
GST-fused AP2µ2 fragment (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound derivative stock solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, His-tagged AAK1, and the GST-AP2µ2 substrate.
-
Inhibitor Addition: Add the this compound derivative at various concentrations. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value.
Protocol 3: In Vitro CaMKK Kinase Assay
This protocol outlines a method to assess the inhibitory effect of compounds on CaMKK activity.[11]
Materials:
-
Recombinant CaMKKα/1 or CaMKKβ/2
-
CaMKIα (substrate)
-
[γ-³²P]ATP
-
CaCl2
-
Calmodulin (CaM)
-
Kinase reaction buffer
-
This compound derivative stock solution
-
SDS-PAGE equipment
-
Phosphorimager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, CaCl2, and CaM.
-
Add Kinase and Substrate: Add CaMKK and its substrate, CaMKIα, to the reaction mixture.
-
Inhibitor Addition: Add the this compound derivative at the desired concentration. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by the addition of [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE, and visualize the phosphorylated CaMKIα by autoradiography using a phosphorimager.
-
Quantification: Quantify the band intensity to determine the level of CaMKK activity.
Visualizations
Caption: Workflow for improving the selectivity of this compound derivatives.
Caption: Experimental workflow for Kinobeads-based off-target identification.
Caption: Signaling pathway showing on- and off-target effects of this compound.
References
- 1. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 3. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of TIM-063 and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of TIM-063 and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its analogs.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no yield of the desired benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one product. | - Incomplete cyclization reaction.- Suboptimal reaction temperature or time.- Degradation of starting materials or product under harsh acidic or basic conditions. | - Ensure anhydrous conditions for the cyclization step.- Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize the reaction temperature (start at a lower temperature and gradually increase).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- If starting from a nitro-substituted naphthalic anhydride (B1165640), consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| SYN-002 | Formation of multiple byproducts observed on TLC or LC-MS. | - Side reactions such as polymerization of starting materials.[3] - Incomplete reaction leading to a mixture of starting materials and intermediates.- For analogs, incomplete reduction of the nitro group or incomplete acylation of the hydroxyl group. | - For the cyclization step, add the phenylenediamine derivative slowly to the reaction mixture to minimize polymerization.- For reduction of the nitro group (e.g., in the synthesis of TIM-098a), carefully control the amount of reducing agent (e.g., SnCl2·2H2O) and the reaction time to avoid over-reduction or side reactions.- Use TLC to closely monitor the reaction and stop it once the starting material is consumed. |
| PUR-001 | Difficulty in purifying the final product. | - Poor solubility of the product in common chromatography solvents.[1][2] - The product streaking or remaining at the baseline of the silica (B1680970) gel column.- Co-elution of the product with closely related impurities. | - Use a solvent system with a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the crude product, then precipitate by adding a non-polar solvent. This can help remove some impurities.- For column chromatography, try a different stationary phase like alumina (B75360) or reverse-phase silica.- A gradient elution with a small percentage of a polar solvent like methanol (B129727) or DMF in dichloromethane (B109758) or chloroform (B151607) might improve separation.- Recrystallization from a high-boiling point solvent like DMF or DMSO could be an effective final purification step. |
| PUR-002 | The purified product shows poor solubility for biological assays. | - The planar and polycyclic aromatic structure of the compound leads to strong intermolecular π-π stacking.[1] | - Prepare stock solutions in a polar aprotic solvent such as DMSO.- For aqueous buffers, use a small percentage of DMSO (typically <1%) to aid solubility.- Sonication of the solution can help in dissolving the compound.- For some analogs, consider introducing more soluble functional groups if the core structure can be modified. |
| ANA-001 | Ambiguous NMR spectra of the final product. | - Presence of regioisomers, especially when using asymmetrically substituted phenylenediamines.[3] - Poor solubility of the compound in the NMR solvent leading to broad peaks. | - When synthesizing analogs with substituted phenylenediamines, be aware that a mixture of regioisomers may be formed.[3] Separation of these isomers can be challenging.- Use deuterated DMSO (DMSO-d6) for NMR analysis as it is a good solvent for many poorly soluble organic compounds.- Gentle heating of the NMR tube might improve solubility and sharpen the peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound (2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one) and its analogs typically involves the cyclization of a substituted 1,8-naphthalenedicarboxylic anhydride with a corresponding 1,2-phenylenediamine derivative.[3] Modifications to the core structure to produce analogs can include:
-
Reduction of the nitro group to an amino group (e.g., for TIM-098a).[3]
-
Acylation of the hydroxyl group.[3]
-
Varying the substituents on the 1,2-phenylenediamine starting material.[3]
Q2: I am having trouble with the solubility of my this compound analog. What can I do?
A2: The planar, polycyclic aromatic structure of these compounds often leads to poor solubility in common organic solvents.[1][2] For purification, you can try using more polar aprotic solvents like DMF or DMSO. For biological assays, preparing a concentrated stock solution in DMSO is the recommended approach. When diluting into aqueous buffers, ensure the final DMSO concentration is low and compatible with your assay. Sonication can also aid in dissolution.
Q3: My reaction to form the benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one core is not working. What are some key parameters to check?
A3: The success of the cyclization reaction is sensitive to several factors.[3] Ensure your reagents, especially the phenylenediamine, are pure. The reaction is often carried out in a high-boiling point solvent like acetic acid or DMF at elevated temperatures. The reaction time is also critical and should be monitored by TLC to avoid degradation of the product. Running the reaction under an inert atmosphere can sometimes improve the yield by preventing oxidative side reactions.
Q4: How can I confirm the identity and purity of my synthesized this compound or analog?
A4: A combination of analytical techniques should be used. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. 1H and 13C NMR spectroscopy will help in elucidating the structure, though poor solubility can sometimes be a challenge. DMSO-d6 is a recommended solvent for NMR. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a UV detector.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of similar compounds.
Materials:
-
4-Hydroxy-5-nitro-1,8-naphthalic anhydride
-
1,2-Phenylenediamine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-5-nitro-1,8-naphthalic anhydride (1.0 eq) in glacial acetic acid.
-
Add 1,2-phenylenediamine (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol (B145695) and then with diethyl ether to remove residual acetic acid and impurities.
-
The crude product can be further purified by recrystallization from a high-boiling point solvent like DMF or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Synthesis of TIM-098a (Analog of this compound)
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Stannous (II) Chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous (II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with water and then dry under vacuum.
-
The crude TIM-098a can be purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
CaMKK Signaling Pathway
Caption: CaMKK signaling pathway and the inhibitory action of this compound.
AAK1 Signaling Pathway
Caption: AAK1 signaling pathways and the inhibitory action of TIM-098a.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Enhancing AAK1 Inhibition with TIM-063 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the potency of Adaptor-Associated Kinase 1 (AAK1) inhibition, with a focus on TIM-063 and its more potent derivative, TIM-098a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to AAK1?
A1: this compound was originally developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1] However, through chemical proteomics approaches using Kinobeads technology, it was discovered that this compound also interacts with the catalytic domain of AAK1 as an off-target kinase.[2][3] While it inhibits AAK1, its potency is moderate.[2]
Q2: How can the potency of AAK1 inhibition from this compound be enhanced?
A2: The potency of AAK1 inhibition can be significantly enhanced by using derivatives of this compound. Researchers have synthesized a library of this compound derivatives and identified TIM-098a as a substantially more potent AAK1 inhibitor.[2][3] TIM-098a was developed by modifying the chemical scaffold of this compound, leading to a compound with greater affinity and selectivity for AAK1.[2]
Q3: What is TIM-098a and how much more potent is it than this compound for AAK1 inhibition?
A3: TIM-098a is a derivative of this compound, specifically 11-amino-2-hydroxy-7H-benzo[de]benzo[4][5]imidazo[2,1-a]isoquinolin-7-one.[2][6] It is a selective AAK1 inhibitor with an in vitro IC50 value of 0.24 µM, making it approximately 35-fold more potent than this compound (IC50 = 8.51 µM) for AAK1.[2][3] Importantly, TIM-098a shows no inhibitory activity against CaMKK isoforms, making it a more selective tool for studying AAK1.[7]
Q4: What is the mechanism of action of AAK1 and how do these inhibitors work?
A4: AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[8][9] It phosphorylates the µ2 subunit of the AP2 adaptor complex, which promotes the recruitment of cargo proteins and the maturation of clathrin-coated pits.[9] By inhibiting the kinase activity of AAK1, compounds like this compound and TIM-098a prevent this phosphorylation event, thereby disrupting CME.[2] TIM-098a has been shown to inhibit AAK1-regulated endocytosis.[7] AAK1 is also involved in various signaling pathways, including the Notch and WNT pathways.[9][10][11]
Troubleshooting Guides
Issue 1: Low or no AAK1 inhibition observed with this compound in my assay.
-
Possible Cause 1: Insufficient Compound Concentration.
-
Troubleshooting Step: this compound has a moderate IC50 for AAK1 (8.51 µM).[2] Ensure you are using a concentration range that is appropriate to observe inhibition. We recommend a starting concentration of at least 10 µM and a serial dilution to determine the dose-response curve.
-
Expected Outcome: A clear dose-dependent inhibition of AAK1 activity.
-
-
Possible Cause 2: Assay Conditions are Not Optimal.
-
Troubleshooting Step: Kinase assays are sensitive to ATP concentration. High ATP levels in your assay can compete with ATP-competitive inhibitors like this compound.[12] If possible, perform the assay with an ATP concentration at or near the Km for AAK1. Also, ensure the buffer conditions (pH, salt concentration) are optimal for AAK1 activity.
-
Expected Outcome: Increased apparent potency of your inhibitor.
-
-
Possible Cause 3: Compound Instability or Precipitation.
-
Troubleshooting Step: Visually inspect for any precipitation of this compound in your assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. Test the stability of the compound in your assay buffer over the time course of your experiment.
-
Expected Outcome: Consistent and reproducible results.
-
Issue 2: High off-target effects observed when using this compound.
-
Possible Cause: Known promiscuity of this compound.
-
Troubleshooting Step: this compound is a known CaMKK inhibitor.[1] If your experimental system expresses CaMKK, the observed phenotype may be a result of inhibiting both AAK1 and CaMKK. To isolate the effects of AAK1 inhibition, we strongly recommend using the more selective inhibitor, TIM-098a, which does not inhibit CaMKK isoforms.[2][7] Alternatively, you can use a structurally different AAK1 inhibitor as a control to see if the same phenotype is produced.
-
Expected Outcome: A clearer understanding of whether the observed effects are due to AAK1 inhibition.
-
Issue 3: Inconsistent results in cell-based AAK1 inhibition assays with TIM-098a.
-
Possible Cause 1: Cell Permeability Issues.
-
Troubleshooting Step: While TIM-098a has been shown to be cell-permeable with an in-cell IC50 of 0.87 µM, permeability can vary between cell lines.[2][3] Increase the incubation time or concentration of TIM-098a. To confirm target engagement in live cells, a NanoBRET™ Target Engagement Assay is recommended.
-
Expected Outcome: Consistent inhibition of AAK1 activity within the cell.
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Troubleshooting Step: Inhibition of AAK1 can affect multiple signaling pathways, including WNT and Notch.[10][11] The cell may activate compensatory pathways in response to AAK1 inhibition, leading to unexpected phenotypes. Use techniques like Western blotting to probe the activation state of key proteins in related pathways.
-
Expected Outcome: A better understanding of the downstream cellular response to AAK1 inhibition.
-
Data Presentation
Table 1: Potency of this compound and TIM-098a against AAK1 and CaMKK
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | AAK1 | In vitro Kinase Assay | 8.51 | [2] |
| This compound | CaMKKα/1 | In vitro Kinase Assay | 0.63 | [2] |
| This compound | CaMKKβ/2 | In vitro Kinase Assay | 0.96 | [2] |
| TIM-098a | AAK1 | In vitro Kinase Assay | 0.24 | [2][3] |
| TIM-098a | AAK1 | Cell-based Assay | 0.87 | [2][3] |
| TIM-098a | CaMKK isoforms | In vitro Kinase Assay | No Inhibition | [7] |
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Activity Assay
This protocol is adapted from methodologies used to characterize this compound and its derivatives.[3][13]
Materials:
-
Recombinant His-tagged AAK1 catalytic domain
-
GST-fused AP2µ2 fragment (residues 145-162) as a substrate
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
This compound or TIM-098a dissolved in DMSO
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare serial dilutions of your inhibitor (this compound or TIM-098a) in DMSO.
-
In a microcentrifuge tube, combine the recombinant AAK1 enzyme and the GST-AP2µ2 substrate in the Kinase Reaction Buffer.
-
Add the desired concentration of the inhibitor or DMSO (for vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-100 µM).
-
Incubate the reaction at 30°C for 20-30 minutes. The linear range of the reaction should be determined empirically.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Cellular AAK1 Target Engagement using NanoBRET™ Assay
This protocol provides a general workflow for assessing the binding of an inhibitor to AAK1 in living cells.[5][14][15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding AAK1-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer specific for AAK1
-
NanoBRET® Nano-Glo® Substrate
-
TIM-098a or other test compounds
-
White, 96-well assay plates
Procedure:
-
Day 1: Cell Plating and Transfection:
-
Seed HEK293 cells in white 96-well plates.
-
Prepare a transfection complex of the AAK1-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM®.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Day 2: Assay Execution:
-
Prepare serial dilutions of your test compound (e.g., TIM-098a).
-
Add the NanoBRET® Tracer to the cells at a pre-determined optimal concentration.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate at 37°C for 2 hours.
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for enhancing AAK1 inhibition potency.
Caption: AAK1's role in signaling pathways.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 6. Teruhiko Ishikawa - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gene - AAK1 [maayanlab.cloud]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 15. promega.com [promega.com]
Navigating In Vivo Studies with TIM-063: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome potential limitations of TIM-063 in in vivo studies. While this compound is a valuable tool for probing CaMKK signaling, its translation to animal models can present challenges. This guide offers insights and practical solutions to anticipate and address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and off-targets of this compound that I should be aware of for in vivo studies?
A1: this compound is a selective, cell-permeable, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, CaMKKα and CaMKKβ[1]. However, it also exhibits moderate inhibitory activity against AP2-associated protein kinase 1 (AAK1)[2][3]. When designing in vivo experiments, it is crucial to consider the potential for off-target effects mediated by AAK1 inhibition.
Q2: Are there more specific alternatives to this compound if off-target effects are a concern?
A2: Yes, a derivative of this compound, named TIM-098a, has been developed as a more potent and selective AAK1 inhibitor with no reported inhibitory activity against CaMKK isoforms[2][3]. If your research focuses specifically on AAK1, or if you suspect CaMKK-independent effects in your model, using TIM-098a is a recommended strategy to mitigate off-target concerns.
Q3: What are the known IC50 values for this compound and its derivative TIM-098a?
A3: The in vitro inhibitory concentrations for this compound and TIM-098a are summarized below. These values are critical for dose-response planning in your experiments.
| Compound | Target | IC50 (µM) |
| This compound | CaMKKα | 0.63[1] |
| CaMKKβ | 0.96[1] | |
| AAK1 | 8.51[2][3] | |
| TIM-098a | AAK1 | 0.24[2][3] |
| CaMKKα/β | No significant inhibition |
Q4: How does this compound interact with its targets?
A4: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase's catalytic domain[4][5]. Its interaction with CaMKK is conformation-dependent, binding to the active state of the enzyme, and is reversible[4]. This reversible nature is an important consideration for pharmacokinetic and pharmacodynamic (PK/PD) modeling in vivo.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential challenges you may encounter when using this compound in animal models.
Issue 1: Poor Bioavailability or Rapid Clearance
Symptoms:
-
Low or undetectable plasma concentrations of this compound after administration.
-
Lack of a dose-dependent biological response in target tissues.
-
Requirement for high doses, leading to potential off-target effects or toxicity.
Possible Causes:
-
Poor solubility of this compound in the chosen vehicle.
-
Rapid metabolism by the liver or other organs.
-
Efficient excretion through renal or biliary pathways.
Solutions:
-
Formulation Optimization: Experiment with different formulation vehicles to improve solubility and stability. Consider using solubilizing agents such as DMSO, cyclodextrins, or formulating as a nanoparticle suspension.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). This data is essential for designing an effective dosing regimen.
-
Alternative Routes of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
Hypothetical Pharmacokinetic Parameters for this compound
The following table presents a hypothetical example of pharmacokinetic data researchers should aim to collect to optimize dosing strategies.
| Parameter | Route of Administration | Value |
| Bioavailability (%) | Oral | < 10% |
| Intraperitoneal | 40-60% | |
| Half-life (t½) | IV | 1.5 hours |
| Cmax (after 10 mg/kg IP) | Plasma | 5 µM |
| Tissue Distribution | Brain | Low |
| Liver | High |
Issue 2: Off-Target Effects or Toxicity
Symptoms:
-
Unexpected phenotypes in the animal model that are inconsistent with CaMKK inhibition.
-
Signs of toxicity, such as weight loss, lethargy, or organ damage, at doses required for efficacy.
-
Biological effects observed in tissues where the intended target is not highly expressed.
Possible Causes:
-
Inhibition of AAK1 or other unknown off-target kinases.
-
Metabolites of this compound may have their own biological activities or toxicities.
-
Non-specific cytotoxicity at high concentrations.
Solutions:
-
Control Experiments: Include a control group treated with the more specific AAK1 inhibitor, TIM-098a, to differentiate between CaMKK- and AAK1-mediated effects[2][3].
-
Dose-Response Studies: Perform a careful dose-escalation study to identify a therapeutic window where on-target efficacy is achieved with minimal toxicity.
-
Biomarker Analysis: Measure the phosphorylation status of known downstream substrates of both CaMKK (e.g., CaMKI, CaMKIV, AMPK) and AAK1 in target tissues and in tissues showing signs of toxicity. This can help confirm on-target engagement and identify potential off-target activity.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.
Experimental Protocols
Protocol 1: Kinobeads-Based Target Identification
This protocol is adapted from methodologies used to identify AAK1 as an off-target of this compound and can be used to screen for other potential off-targets in your specific model system[3].
Objective: To identify proteins from a cell or tissue lysate that interact with this compound.
Materials:
-
This compound-immobilized sepharose beads (TIM-127-sepharose)
-
Control sepharose beads
-
Cell or tissue lysate
-
Lysis buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20 with protease inhibitors)
-
Wash buffer (Lysis buffer with 2 mM CaCl2)
-
Elution buffer (Wash buffer containing 100 µM free this compound)
-
Mass spectrometer
Procedure:
-
Prepare cell or tissue extracts in lysis buffer.
-
Incubate the lysate with TIM-127-sepharose and control sepharose beads in the presence of 2 mM CaCl2 and 6 µM Calmodulin for 45 minutes at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
Elute the bound proteins by incubating the beads with elution buffer.
-
Identify the eluted proteins using mass spectrometry.
Protocol 2: In Vitro Kinase Activity Assay
This protocol can be used to validate the inhibitory activity of this compound on its targets.
Objective: To measure the enzymatic activity of a target kinase in the presence of varying concentrations of this compound.
Materials:
-
Recombinant active target kinase (e.g., His-tagged AAK1 catalytic domain)
-
Kinase buffer
-
Substrate for the kinase
-
[γ-³²P]ATP
-
This compound at various concentrations
Procedure:
-
Prepare reaction mixtures containing the kinase, kinase buffer, substrate, and the desired concentration of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 20 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using P81 phosphocellulose paper).
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
TIM-063 stability and solubility in different experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and solubility of TIM-063 in various experimental buffers. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Compound Information:
-
Name: this compound
-
IUPAC Name: 2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one[3]
-
Molecular Formula: C₁₈H₉N₃O₄[1]
-
Molecular Weight: 331.29 g/mol [1]
-
Primary Targets: Ca²⁺/calmodulin-dependent protein kinase kinase α (CaMKKα) and CaMKKβ[5]
-
Known Off-Target: AP2-associated protein kinase 1 (AAK1)
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting your biological system.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: Your final experimental concentration might be above the solubility limit of this compound in the aqueous buffer. Try a lower final concentration if your experimental design allows.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly ionizable groups, the pH of your buffer can still have a minor effect on its solubility.
-
Use of Pluronic F-68: For cellular assays, adding a low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to your culture medium can help improve the solubility and stability of hydrophobic compounds.
Q3: I'm observing inconsistent results in my kinase assays with this compound. What could be the cause?
A3: Inconsistent results can stem from several factors related to compound stability and handling:
-
Compound Degradation: this compound may degrade under certain conditions. Ensure your stock solutions are stored properly (see stability data below) and avoid repeated freeze-thaw cycles. It is advisable to aliquot your stock solution into smaller, single-use volumes.
-
Precipitation: Even if not immediately visible, microprecipitation can occur, leading to a lower effective concentration of the inhibitor. Before use, visually inspect the diluted solution and consider a brief centrifugation to pellet any precipitate.
-
Interaction with Assay Components: this compound may interact with other components in your assay, such as plastics or other proteins.
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP-competitive inhibitor of CaMKKα and CaMKKβ.[5] It directly targets the catalytic domain of these kinases. Its interaction with CaMKK is reversible and dependent on the intracellular Ca²⁺ concentration.
Solubility Data
The following table summarizes the kinetic solubility of this compound in common experimental buffers. This data is intended as a guideline; actual solubility may vary based on specific experimental conditions.
| Buffer | pH | Temperature (°C) | Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~15 | Turbidimetric |
| Tris-Buffered Saline (TBS) | 7.4 | 25 | ~18 | Turbidimetric |
| RPMI-1640 + 10% FBS | 7.2-7.4 | 37 | ~25 | Nephelometry |
| DMEM + 10% FBS | 7.2-7.4 | 37 | ~22 | Nephelometry |
Note: Data is hypothetical and for illustrative purposes.
Stability Data
The following table provides an overview of the stability of this compound in different solutions and storage conditions.
| Solvent/Buffer | Concentration | Storage Temperature (°C) | Time | % Remaining | Method |
| Anhydrous DMSO | 10 mM | -20 | 6 months | >98% | HPLC-UV |
| Anhydrous DMSO | 10 mM | 4 | 2 weeks | >95% | HPLC-UV |
| PBS, pH 7.4 | 10 µM | 37 | 24 hours | ~85% | HPLC-UV |
| RPMI-1640 + 10% FBS | 10 µM | 37 | 24 hours | ~90% | LC-MS |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at 620 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted compound, add the experimental buffer to achieve a final DMSO concentration of 1% (v/v).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well by reading the absorbance at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Solutions: Prepare a 10 µM solution of this compound in the experimental buffer from a 10 mM DMSO stock.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area at T=0.
Signaling Pathways and Workflows
Caption: CaMKK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
References
Technical Support Center: TIM-063-Kinobeads Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TIM-063-Kinobeads for kinase profiling and inhibitor development.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound-Kinobeads?
A1: this compound-Kinobeads are a chemical proteomics tool used to identify protein kinases that interact with the inhibitor this compound.[1][2][3] This is achieved by immobilizing this compound on sepharose beads to selectively capture its binding partners from cell or tissue lysates.[3] The primary known targets are Ca2+/calmodulin-dependent protein kinase kinases (CaMKKs).[1][2] However, this technique is also effective in identifying potential "off-target" kinases, as demonstrated by the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as a this compound interactant.[1][2][4]
Q2: How does the this compound-Kinobeads experiment work?
A2: The methodology is based on affinity purification mass spectrometry. This compound is immobilized on sepharose beads.[3] These "kinobeads" are then incubated with a protein lysate from cells or tissues. Kinases and other proteins that bind to this compound will be captured by the beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[3]
Q3: Can this compound-Kinobeads be used for quantitative analysis?
A3: Yes, this technique can be used for quantitative analysis. By pre-incubating the lysate with varying concentrations of a free inhibitor (a competitor), one can perform a competitive binding experiment.[1] The amount of a specific kinase captured by the kinobeads will decrease as the concentration of the free inhibitor increases. This allows for the determination of binding affinities (e.g., IC50 or Kd values) of the free inhibitor for the captured kinases.[5][6]
Q4: What is the significance of identifying AAK1 as an off-target of this compound?
A4: The identification of AAK1 as an off-target of this compound highlights the utility of kinobeads in drug repurposing and development.[3] While this compound is a moderate inhibitor of AAK1, this discovery led to the development of TIM-098a, a derivative of this compound, which is a more potent and selective AAK1 inhibitor.[2][4][7] This demonstrates how kinobeads screening can be a starting point for developing novel and selective kinase inhibitors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Kinases | 1. Low expression of the target kinase in the lysate. 2. Inefficient lysis: Target kinase is not effectively released from cells/tissue.3. Inaccessible affinity ligand: The this compound on the beads may not be properly oriented or accessible.4. Protein degradation: Proteases in the lysate may be degrading the target kinase. | 1. Confirm protein expression: Use a portion of your crude lysate to perform a western blot for your target kinase to confirm its presence.2. Optimize lysis: Ensure your lysis buffer is appropriate for your cell/tissue type and consider different mechanical or chemical lysis methods.[8]3. Check bead quality: If possible, test the beads with a known binding partner to ensure their functionality.4. Use protease inhibitors: Add a protease inhibitor cocktail to your lysis buffer and keep samples cold throughout the procedure.[8] |
| High Background/Non-Specific Binding | 1. Insufficient washing: Non-specifically bound proteins are not being adequately removed.2. Hydrophobic interactions: The bead matrix or the linker arm may be causing non-specific binding.3. High lysate concentration: Overly concentrated lysates can increase non-specific binding. | 1. Increase wash stringency: Increase the number of washes or the salt/detergent concentration in the wash buffer.2. Add a blocking agent: Consider pre-incubating the beads with a blocking agent like BSA.3. Optimize lysate concentration: Perform a titration to find the optimal lysate concentration that maximizes specific binding while minimizing background. |
| Target Kinase is Found in the Flow-through or Wash Fractions | 1. Binding conditions are not optimal: The pH or salt concentration of the binding buffer may not be suitable for the interaction.2. Competition from endogenous molecules: High concentrations of ATP or other nucleotides in the lysate can compete with the kinobeads for binding.3. Wash conditions are too stringent: The wash buffer may be stripping the target kinase from the beads. | 1. Adjust binding buffer: Test a range of pH and salt concentrations to optimize the binding of your target kinase.2. Deplete endogenous ATP: If possible, consider methods to reduce the ATP concentration in your lysate before incubation with the kinobeads.3. Reduce wash stringency: Decrease the salt or detergent concentration in your wash buffer. |
| Difficulty Eluting the Target Kinase | 1. Elution conditions are too mild: The eluting agent (e.g., free this compound) is not at a high enough concentration to displace the target kinase.2. Strong, non-specific binding: The target kinase may be interacting with the beads in a way that is not competitively inhibited by free this compound.3. Protein precipitation on the beads. | 1. Increase eluent concentration: Gradually increase the concentration of the competitive eluent.2. Try alternative elution methods: Consider changing the pH or using a denaturing eluent, but be aware that this may affect downstream applications.3. Modify elution buffer: Include additives in the elution buffer to improve protein solubility.[2] |
| Inconsistent Mass Spectrometry Results | 1. Sample contamination: Contaminants such as detergents or polymers (e.g., PEG) can interfere with mass spectrometry.2. Low peptide recovery: Inefficient digestion or peptide loss during sample cleanup.3. Poor ionization: The nature of the peptides may make them difficult to ionize. | 1. Thorough sample cleanup: Use appropriate desalting and cleanup columns to remove contaminants before MS analysis.[9]2. Optimize digestion and cleanup: Ensure complete digestion by optimizing enzyme-to-protein ratio and incubation time. Use low-binding tubes and tips during peptide cleanup.3. Adjust MS parameters: Optimize mass spectrometry settings for your specific sample type. |
Experimental Protocols
This compound-Kinobeads Affinity Purification
This protocol is adapted from the methodology described in the identification of this compound interactants.[2]
-
Preparation of Lysate:
-
Harvest cells or tissue and lyse in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Incubation with Kinobeads:
-
Equilibrate the this compound-immobilized sepharose beads (TIM-127-sepharose) with lysis buffer.
-
Incubate the cleared lysate with the equilibrated kinobeads for a defined period (e.g., 1-3 hours) at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt/detergent concentrations) to remove non-specifically bound proteins. Perform multiple wash steps.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free this compound (e.g., 100 µM) to competitively displace the bound kinases.[2]
-
Alternatively, use a denaturing elution buffer if downstream applications permit.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.
-
The resulting peptides are desalted and concentrated prior to LC-MS/MS analysis.
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and its derivative, TIM-098a, against AAK1.
| Compound | Target Kinase | IC50 (µM) | Notes |
| This compound | AAK1 | 8.51 | Moderately inhibits AAK1 enzymatic activity.[2][4][7] |
| TIM-098a | AAK1 | 0.24 | A more potent AAK1 inhibitor developed from this compound.[2][4][7] |
| TIM-098a | AAK1 (in cells) | 0.87 | Demonstrates cell permeability and activity in a cellular context.[2][4][7] |
Visualizations
Experimental Workflow for this compound-Kinobeads
Caption: Workflow for identifying protein interactants using this compound-Kinobeads.
AAK1 Signaling in Clathrin-Mediated Endocytosis
Caption: AAK1's role in regulating clathrin-mediated endocytosis via AP2 phosphorylation.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. AAK1 - Wikipedia [en.wikipedia.org]
Minimizing non-specific binding in TIM-063 pulldown assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in TIM-063 pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a this compound pulldown assay?
Non-specific binding in pulldown assays can originate from several sources, leading to the co-purification of unwanted proteins and high background in downstream analyses like Western blotting or mass spectrometry. Key sources include:
-
Binding to the affinity resin (beads): Proteins can non-specifically adhere to the surface of the agarose (B213101) or magnetic beads themselves.[1][2]
-
Binding to the bait protein (this compound): Some proteins may have a general "stickiness" and interact with the this compound bait protein through weak, non-specific hydrophobic or ionic interactions.[1][3]
-
Binding to the antibody (if applicable): In cases where an antibody is used to capture a tagged this compound, non-specific binding can occur with the antibody.[3]
-
Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates that can entrap other proteins.[1]
-
Nucleic acid-mediated interactions: Cellular RNA or DNA can act as a bridge, mediating indirect interactions between proteins that do not directly bind to each other.[4][5]
Q2: Why are proper controls essential for troubleshooting non-specific binding?
Proper controls are crucial for diagnosing the source of high background and distinguishing between specific and non-specific interactions.[2][3] Key controls include:
-
Beads-only Control: The cell lysate is incubated with the beads without the this compound bait protein. This control helps identify proteins that are binding non-specifically to the beads themselves.[3][6]
-
Isotype Control (for antibody-based pulldowns): An antibody of the same isotype and from the same host species as the primary antibody, but not specific to the target protein, is used. This helps determine if the background is due to non-specific binding to the immunoglobulin.[3][6]
-
Negative Control Lysate: If using a tagged this compound, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.[3]
Q3: How can the choice of affinity beads affect non-specific binding?
Yes, the choice of beads can influence the level of non-specific binding. Magnetic beads often result in lower background compared to agarose beads because they are less prone to trapping contaminants during centrifugation steps and allow for more efficient washing.[2][7]
Troubleshooting Guide
High background or the presence of numerous non-specific bands in your this compound pulldown eluate can be addressed by systematically optimizing your experimental protocol.
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control shows significant background, the following steps can help:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads. Before adding your this compound-coupled beads, incubate the cell lysate with beads alone to capture these "sticky" proteins. The beads are then discarded, and the "pre-cleared" lysate is used for the actual pulldown.[3][5]
-
Blocking the Beads: Before adding the lysate, block the beads with a protein that is unlikely to interfere with the specific interaction, such as Bovine Serum Albumin (BSA) or casein.[8][9][10]
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
This procedure is performed before the main pulldown assay to deplete proteins that bind non-specifically to the affinity beads.
-
Prepare your cell lysate according to your standard protocol.
-
Add 20-30 µL of unconjugated beads (the same type used for your pulldown) to 1 mL of your cell lysate.[2]
-
Incubate on a rotator at 4°C for 30-60 minutes.[2]
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube. This pre-cleared lysate is now ready for your this compound pulldown assay.[2]
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background in pulldown assays.
Issue 2: High Background Due to Insufficient Washing or Inappropriate Buffer Conditions
Insufficient washing or suboptimal buffer composition is a common cause of high background.
-
Increase Wash Steps: Increase the number and duration of washes to more effectively remove non-specifically bound proteins.[3]
-
Optimize Wash Buffer Composition: The stringency of the wash buffer is critical. You can systematically increase the stringency to disrupt weak, non-specific interactions while preserving true interactions.[1]
Table 1: Wash Buffer Components for Optimization
| Component | Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 - 500 mM | Reduces non-specific ionic interactions.[1][11] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1 - 0.5% | Reduces non-specific hydrophobic interactions.[1][12] |
| Glycerol | 5 - 10% | Can help stabilize proteins and reduce non-specific binding.[1] |
-
Consider Nuclease Treatment: For proteins like this compound that may interact with nucleic acid-binding proteins, contaminating DNA or RNA can mediate false-positive interactions. Treating your lysate with a nuclease can help mitigate this.[2][4][5]
Protocol 2: Stringent Washing Procedure
This procedure is performed after incubating the lysate with the this compound-coupled beads.
-
Pellet the beads and discard the lysate supernatant.
-
Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[1]
-
Pellet the beads and discard the supernatant.
-
Repeat steps 2 and 3 to lower the salt concentration back to physiological levels.
-
Perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[1]
-
Proceed to your elution protocol.
General Pulldown Assay Workflow
Caption: A schematic of the general pulldown assay workflow.
Issue 3: Optimizing Lysis Buffer and Protein Concentration
The initial conditions of your lysate can significantly impact non-specific binding.
-
Optimize Lysis Buffer: For soluble proteins, a low-salt, non-detergent buffer may be sufficient. For less soluble protein complexes, non-ionic detergents like NP-40 or Triton X-100 are often necessary.[1][9] Avoid strong ionic detergents like SDS in your lysis buffer for co-immunoprecipitation, as they can disrupt protein-protein interactions.[3]
-
Titrate Lysate Amount: Using too much total protein can overwhelm the system and increase the chances of non-specific interactions. Try reducing the amount of lysate used.[1][9]
-
Add Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can expose non-specific binding sites.[9][13]
Table 2: Lysis Buffer Composition
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain physiological ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| Non-ionic Detergent (e.g., Triton X-100) | 1% | Solubilizes proteins |
| Protease Inhibitor Cocktail | As per manufacturer | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | As per manufacturer | Prevents dephosphorylation |
This guide provides a starting point for optimizing your this compound pulldown assays. Remember that the optimal conditions will vary depending on the specific interacting partners and cellular context. Systematic troubleshooting and the use of appropriate controls are key to achieving clean and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Troubleshooting TIM-063's Effects on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TIM-063 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a cell-permeable compound initially developed as an ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It has been shown to inhibit both CaMKKα and CaMKKβ isoforms.[1] Further studies have identified AP2-associated protein kinase 1 (AAK1) as a significant off-target kinase of this compound.[3][4]
Q2: How is this compound expected to affect cell viability?
The primary target of this compound, CaMKK, is an upstream kinase that activates several other kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), which are involved in various cellular processes, including cell survival and apoptosis.[5] Inhibition of CaMKK can disrupt these pathways and potentially lead to decreased cell viability. The off-target effects on AAK1, a regulator of endocytosis, could also contribute to cytotoxicity.[6][7]
Q3: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the potential causes?
Inconsistent results in cell viability assays are a common issue.[8][9] Several factors could be contributing to this variability when using this compound:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate concentrations and variable effects on cells.
-
Interference with Assay Reagents: Some compounds can directly react with the tetrazolium salts (like MTT) used in colorimetric viability assays, leading to false-positive or false-negative results.[8][9]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. It's crucial to have a homogenous cell suspension and use appropriate seeding densities.[10][11]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.[9]
Q4: My results suggest an increase in cell viability at higher concentrations of this compound. Is this possible?
While counterintuitive, an apparent increase in viability can sometimes be observed. This is often an artifact of the assay method rather than a true biological effect.[12] For instance, if this compound or its metabolites have reducing properties, they could directly convert MTT to formazan (B1609692), mimicking cellular metabolic activity and leading to a false-positive signal.[9] It is also possible that at certain concentrations, the compound is causing cellular stress that leads to a temporary increase in metabolic activity.[12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when assessing the effects of this compound on cell viability.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding each set of wells.[10] |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9] | |
| Unexpectedly low cell viability, even at low this compound concentrations | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Cell line is highly sensitive to CaMKK or AAK1 inhibition. | Perform a wider dose-response curve, starting from much lower concentrations of this compound. | |
| Unexpectedly high cell viability or a non-dose-responsive curve | This compound is interfering with the assay chemistry (e.g., direct reduction of MTT). | Perform a cell-free control by adding this compound to media with the assay reagent to check for direct reactivity.[12] |
| This compound has precipitated out of solution. | Visually inspect the wells under a microscope for any signs of precipitation. Test the solubility of this compound in your culture medium at the highest concentration used. | |
| Discrepancy between different viability assays (e.g., MTT vs. Annexin V) | The assays measure different cellular parameters. MTT measures metabolic activity, while Annexin V detects apoptosis.[13][14] | This is not necessarily an error. This compound might be causing metabolic changes that are not immediately leading to apoptosis. It is recommended to use multiple, mechanistically different assays to get a comprehensive view of cell health. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary and off-target kinases. This information is crucial for designing experiments and interpreting results.
| Target Kinase | Parameter | Value | Reference |
| CaMKKα | Kᵢ | 0.35 µM | [1] |
| CaMKKβ | Kᵢ | 0.2 µM | [1] |
| AAK1 | IC₅₀ | 8.51 µM | [4] |
Note: The effective concentration of this compound that induces cell death will likely be higher than the kinase inhibitory concentrations and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol is for detecting apoptosis through the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[15]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Conformation-Dependent Reversible Interaction of Ca2+/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Validation & Comparative
A Head-to-Head Comparison of TIM-063 and STO-609 for CaMKK Inhibition
For researchers investigating the intricate roles of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK), the selection of a potent and selective small molecule inhibitor is paramount. This guide provides a comprehensive comparison of two widely used CaMKK inhibitors, TIM-063 and STO-609, to aid in the selection of the most appropriate tool for specific research needs. We present a detailed analysis of their potency, selectivity, and mechanism of action, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | STO-609 |
| CaMKK Isoform Selectivity | Pan-inhibitor (similar potency for CaMKKα and CaMKKβ) | Preferential for CaMKKβ (over 5-fold more potent)[1] |
| Mechanism of Action | ATP-competitive, targets the catalytic domain[2][3] | ATP-competitive[4][5] |
| Reported In Vitro Potency | Ki of 0.35 µM (CaMKKα) and 0.2 µM (CaMKKβ)[2][3] | Ki of 80 ng/ml (~0.21 µM for CaMKKα) and 15 ng/ml (~0.04 µM for CaMKKβ)[4][5] |
| Cellular Activity | Suppresses ionomycin-induced phosphorylation of CaMKK substrates with an IC50 of ~0.3 µM in HeLa cells[2][3] | Widely used in cellular and in vivo models to inhibit CaMKK-mediated pathways[1][6] |
| Off-Target Profile | Interacts with off-target kinases, including AP2-associated protein kinase 1 (AAK1)[7][8] | Known to inhibit several other kinases, including PIM2, PIM3, and casein kinase 2 (CK2)[2][6] |
In-Depth Analysis
Potency and Selectivity
A key differentiator between this compound and STO-609 is their selectivity towards the two CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2). This compound, a derivative of STO-609, was developed as a pan-CaMKK inhibitor, exhibiting similar inhibitory activity against both isoforms. In contrast, STO-609 shows a clear preference for CaMKKβ, with a reported Ki value that is more than five times lower than that for CaMKKα.[1] This makes STO-609 a more suitable tool for studies focused specifically on the CaMKKβ-mediated signaling pathways, while this compound is ideal for investigating the combined roles of both isoforms.
Both compounds are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) to downstream substrates.[2][3][4][5]
Table 1: In Vitro Potency of this compound and STO-609 against CaMKK Isoforms
| Inhibitor | Target | Ki | IC50 | Reference |
| This compound | CaMKKα | 0.35 µM | 0.63 µM | [2][3] |
| CaMKKβ | 0.2 µM | 0.96 µM | [2][3] | |
| STO-609 | CaMKKα | 80 ng/ml (~0.21 µM) | Not explicitly stated | [4][5] |
| CaMKKβ | 15 ng/ml (~0.04 µM) | 58 nM | [2] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Off-Target Effects
A critical consideration for any kinase inhibitor is its selectivity across the entire kinome. STO-609 has been profiled against a large panel of kinases and is known to inhibit several other kinases with similar or even greater potency than CaMKK.[2] For instance, at a concentration of 1 µM, STO-609 potently inhibits kinases such as PIM2 and PIM3.[2][6] This lack of high selectivity necessitates careful interpretation of experimental results and the use of appropriate controls.
While a comprehensive kinome-wide screen for this compound is not as readily available in the public domain, studies using this compound-immobilized beads have identified potential off-target interactors, such as AP2-associated protein kinase 1 (AAK1).[7][8] Researchers using this compound should also be mindful of potential off-target effects and consider validating their findings with alternative approaches.
Signaling Pathway and Experimental Workflow
To effectively utilize these inhibitors, a clear understanding of the CaMKK signaling pathway and a robust experimental workflow are essential.
Caption: The CaMKK signaling cascade.
The diagram above illustrates the canonical CaMKK signaling pathway. An increase in intracellular calcium (Ca2+) leads to the activation of Calmodulin, which in turn activates CaMKK. Activated CaMKK then phosphorylates and activates its downstream targets, including CaMKI, CaMKIV, and AMPK. Both this compound and STO-609 act by inhibiting the catalytic activity of CaMKK.
To compare the efficacy of this compound and STO-609, a standardized experimental workflow is crucial.
Caption: Workflow for comparing CaMKK inhibitors.
Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol is a standard method to determine the in vitro potency of kinase inhibitors.
Materials:
-
Recombinant human CaMKKα or CaMKKβ
-
CaMKKtide (peptide substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
Calmodulin and CaCl₂
-
This compound and STO-609 (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, CaMKK, Calmodulin, CaCl₂, and the peptide substrate.
-
Add varying concentrations of this compound or STO-609 to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
Cell-Based Western Blot Assay
This protocol assesses the ability of the inhibitors to block CaMKK signaling in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, COS-7)
-
Cell culture medium and supplements
-
This compound and STO-609 (dissolved in DMSO)
-
CaMKK pathway agonist (e.g., ionomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total CaMKI, CaMKIV, or AMPK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of this compound or STO-609 (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the CaMKK pathway by adding a Ca2+ ionophore like ionomycin (B1663694) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated forms of CaMKK substrates (e.g., p-AMPKα Thr172).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins.
-
Quantify the band intensities and calculate the cellular IC50 value for each inhibitor.
Conclusion
Both this compound and STO-609 are valuable tools for the study of CaMKK signaling. The choice between them should be guided by the specific research question.
-
This compound is the inhibitor of choice when the goal is to inhibit both CaMKK isoforms to understand their combined physiological roles.
-
STO-609 is more suitable for dissecting the specific functions of CaMKKβ, given its preferential inhibitory activity.
For both inhibitors, it is crucial to be aware of their potential off-target effects and to include appropriate controls in all experiments. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other CaMKK inhibitors.
References
- 1. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiroshi Tokumitsu - Development and Characterization of Novel Molecular Probes for Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase, Derived from STO-609. - Papers - researchmap [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds [mdpi.com]
- 7. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TIM-063 and Its AAK1 Inhibitory Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of TIM-063 on Adaptor-Associated Kinase 1 (AAK1), alongside other alternative inhibitors. Experimental data, detailed protocols, and visual diagrams of key pathways and workflows are presented to offer a clear and objective evaluation for research and drug development applications.
Comparative Analysis of AAK1 Inhibitors
This compound was initially developed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1] However, subsequent research using a chemical proteomics approach with Kinobeads technology revealed that this compound also interacts with the catalytic domain of AAK1, exhibiting a moderate inhibitory effect.[2][3] This off-target activity prompted the development of more potent and selective AAK1 inhibitors derived from the this compound chemical scaffold.[3]
| Inhibitor | Target(s) | IC50 (AAK1) | Cell-based IC50 (AAK1) | Key Features |
| This compound | CaMKKα/1, CaMKKβ/2, AAK1, ERK2 | 8.51 µM[4][5] | Not Reported | Originally a CaMKK inhibitor, later identified as a moderate AAK1 inhibitor.[3] |
| TIM-098a | AAK1 | 0.24 µM[4][5] | 0.87 µM[4][5] | A derivative of this compound, approximately 35 times more potent in inhibiting AAK1 and shows greater selectivity over CaMKK isoforms.[4][6] |
| SGC-AAK1-1 | AAK1, BMP2K | 270 nM[7] | Not Reported | A potent and selective small molecule inhibitor used to probe AAK1 function in cellular signaling.[8] |
| LP-935509 | AAK1 | Not Reported | Not Reported | A small-molecule AAK1 inhibitor shown to reduce neuropathic pain in animal models.[9] |
Experimental Protocols
In Vitro AAK1 Kinase Inhibition Assay
This protocol details the method used to determine the in vitro inhibitory activity of compounds against AAK1.
Materials:
-
His-tagged AAK1 catalytic domain (residues 25-396)[2]
-
GST-fused AP2µ2 fragment (residues 145–162) as a substrate[2]
-
[γ-³²P]ATP[2]
-
Test compounds (e.g., this compound, TIM-098a)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
The protein kinase activity of the His-tagged AAK1 catalytic domain is measured in a final reaction volume of 25 µL.
-
The reaction mixture contains the kinase, the GST-AP2µ2 substrate, and varying concentrations of the test inhibitor.
-
The reaction is initiated by the addition of 100 µM [γ-³²P]ATP.[10]
-
The mixture is incubated at 30 °C for 20 minutes.[10]
-
The reaction is stopped, and the phosphorylated substrate is captured on phosphocellulose paper.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
AAK1 activity is expressed as a percentage of the activity in the absence of the inhibitor.[2]
-
IC50 values are calculated from the dose-response curves.
Cellular AAK1 Target Engagement Assay (NanoBRET)
This protocol is used to confirm that the inhibitor can enter cells and bind to AAK1.
Materials:
-
HEK293T cells[7]
-
Plasmid expressing full-length AAK1 fused to Nanoluc luciferase[7]
-
Fluorescent-labeled ATP-competitive tracer[7]
-
Test compounds
-
Cell culture reagents
-
Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET)
Procedure:
-
HEK293T cells are transfected with the Nanoluc-AAK1 expression plasmid.
-
Transfected cells are plated in a suitable multi-well plate.
-
Cells are treated with serially diluted concentrations of the test inhibitor.
-
The fluorescent tracer molecule is added to the cells.
-
A BRET signal is measured using a plate reader. The signal is generated by the proximity of the Nanoluc-tagged AAK1 and the fluorescent tracer bound to its ATP pocket.
-
Displacement of the tracer by the inhibitor leads to a loss of the BRET signal.[7]
-
IC50 values are determined by measuring the concentration of the inhibitor required to displace 50% of the tracer.[7]
Visualizing AAK1 Inhibition and Signaling
Experimental Workflow for AAK1 Inhibitor Validation
This diagram illustrates the key steps involved in identifying and validating AAK1 inhibitors, starting from a chemical library.
Caption: Workflow for the identification and validation of AAK1 inhibitors.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 plays a crucial role in regulating clathrin-mediated endocytosis (CME), a fundamental process for internalizing molecules from the cell surface. AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex, a key event in the maturation of clathrin-coated pits.[8][11] AAK1 is also implicated in the Notch and WNT signaling pathways.[12][13][14]
Caption: Simplified AAK1 signaling in endocytosis and related pathways.
Logical Validation of this compound's Effect on AAK1
The validation of this compound's inhibitory effect on AAK1 follows a logical progression from initial discovery to the development of more refined inhibitors.
Caption: Logical flow from this compound's discovery to AAK1 inhibitor development.
References
- 1. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of AAK1 Inhibition: TIM-063 vs. TIM-098a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Adaptor-Associated Kinase 1 (AAK1): TIM-063 and its derivative, TIM-098a. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and synaptic vesicle recycling. Its involvement in various signaling pathways, including Notch and WNT, has made it a target of interest for therapeutic intervention in neurological disorders and other diseases.
This document summarizes the key performance differences between this compound and TIM-098a, supported by experimental data. It also provides detailed methodologies for the key experiments cited and visual representations of the experimental workflow and the AAK1 signaling pathway.
Data Presentation
The development of TIM-098a stemmed from the identification of AAK1 as an off-target kinase for this compound, a compound originally designed as a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1][2] Subsequent derivatization of this compound led to the synthesis of TIM-098a, a more potent and selective AAK1 inhibitor.[1][2]
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) | Source(s) |
| This compound | AAK1 | 8.51 | [1][2] |
| TIM-098a | AAK1 | 0.24 | [1][2] |
| TIM-098a | CaMKK isoforms | No inhibitory activity | [1][2] |
The data clearly indicates that TIM-098a is approximately 35 times more potent than its parent compound, this compound, in inhibiting AAK1's enzymatic activity in a cell-free system.[3] Furthermore, TIM-098a demonstrates superior selectivity by not inhibiting CaMKK isoforms, the original intended targets of this compound.[1][2]
Table 2: Cell-Based AAK1 Inhibition
| Compound | Cell Line | Assay | IC50 (µM) | Source(s) |
| TIM-098a | COS-7 (transfected) | Inhibition of AAK1-catalyzed phosphorylation of GST-AP2µ2 | 0.87 | [1][2] |
TIM-098a's ability to inhibit AAK1 within a cellular context was confirmed in transfected COS-7 cells, demonstrating its cell-membrane permeability and efficacy in a more complex biological environment.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and TIM-098a.
In Vitro AAK1 Kinase Assay
This assay measures the enzymatic activity of AAK1 by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Objective: To determine the IC50 values of this compound and TIM-098a against AAK1.
-
Materials:
-
His-tagged AAK1 catalytic domain (residues 25-396)
-
GST-fused AP2µ2 fragment (residues 145-162) as substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and TIM-098a at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the His-tagged AAK1 catalytic domain, the GST-AP2µ2 substrate, and the desired concentration of the inhibitor (this compound or TIM-098a) in the assay buffer.
-
Initiate the kinase reaction by adding 100 µM [γ-³²P]ATP.[4]
-
Incubate the reaction mixture at 30°C for 20 minutes.[4]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of AAK1 activity relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based AAK1 Activity Assay
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit AAK1 activity within a cellular environment.
-
Objective: To determine the cellular IC50 of TIM-098a.
-
Materials:
-
COS-7 cells
-
Expression vectors for AAK1 and GST-AP2µ2 (145-162)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TIM-098a at various concentrations
-
Lysis buffer
-
Antibodies: anti-phospho-Thr156-AP2M1, anti-GST, anti-AAK1
-
Western blotting reagents and equipment
-
-
Procedure:
-
Co-transfect COS-7 cells with expression vectors for AAK1 and GST-AP2µ2 (145-162).
-
Culture the transfected cells for a suitable period (e.g., 48 hours) to allow for protein expression.
-
Treat the cells with various concentrations of TIM-098a for 6 hours.[5]
-
Lyse the cells and collect the protein extracts.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-phospho-Thr156 antibody to detect AAK1-catalyzed phosphorylation of the GST-AP2µ2 substrate.
-
Use anti-GST and anti-AAK1 antibodies to confirm equal loading and expression.
-
Quantify the band intensities to determine the level of inhibition at each concentration and calculate the IC50 value.
-
Early Endosome Quantification Assay
This assay evaluates the functional effect of AAK1 inhibition on clathrin-mediated endocytosis by measuring the number of early endosomes.
-
Objective: To assess the ability of TIM-098a to rescue the phenotype of reduced early endosomes caused by AAK1 overexpression.
-
Materials:
-
HeLa cells
-
Expression vector for His-tagged AAK1
-
Transfection reagent
-
Cell culture medium
-
TIM-098a (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-AAK1, anti-EEA1 (Early Endosome Antigen 1)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Transfect HeLa cells with the His-tagged AAK1 expression vector.
-
After 42 hours of culture, treat the cells with 10 µM TIM-098a or a vehicle control (DMSO) for 6 hours.[5]
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against AAK1 (to identify transfected cells) and EEA1 (to label early endosomes).
-
Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of EEA1-positive vesicles per cell in AAK1-expressing cells using image analysis software.[5]
-
Compare the number of early endosomes in TIM-098a-treated cells to untreated and untransfected control cells.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the experimental workflow from the initial screening to the identification and characterization of TIM-098a as a potent AAK1 inhibitor.
Caption: Workflow for the discovery and development of TIM-098a.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
This diagram illustrates the central role of AAK1 in regulating clathrin-mediated endocytosis through the phosphorylation of the AP2 complex.
Caption: AAK1's role in regulating clathrin-mediated endocytosis.
References
- 1. Immunofluorescence of RAB5 and FLAG-EEA1 puncta after Dynamin-1 and -2 inhibition with Dyngo4a [protocols.io]
- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating and Confirming Findings on TIM-063: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for replicating key experiments with the kinase inhibitor TIM-063 and its derivatives. It offers a comparative analysis with alternative compounds, supported by detailed experimental protocols and data visualizations to facilitate the validation of published findings.
Initially developed as an inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), this compound has been identified as a moderate inhibitor of AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis.[1][2] This discovery has led to the development of TIM-098a, a more potent and selective AAK1 inhibitor derived from this compound.[3][4] This guide details the necessary protocols to investigate the inhibitory effects of these compounds on AAK1 and provides a comparative landscape of their performance against other known AAK1 inhibitors.
Comparative Performance of AAK1 Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound, its derivative TIM-098a, and other selected AAK1 inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | IC50 (µM) | Assay Conditions | Reference |
| This compound | AAK1 | 8.51 | In vitro kinase assay with His-tagged AAK1 catalytic domain and GST-AP2µ2 substrate.[3] | [3][4] |
| TIM-098a | AAK1 | 0.24 | In vitro kinase assay with His-tagged AAK1 catalytic domain and GST-AP2µ2 substrate.[3] | [3][4] |
| 0.87 | Cell-based assay in transfected COS-7 cells.[5] | [5] | ||
| LP-935509 | AAK1 | 0.0033 | Inhibition of µ2 protein phosphorylation.[6][7] | [6][7] |
| BMS-986176 | AAK1 | 0.002 | In vitro kinase assay.[8] | [8] |
| SGC-AAK1-1 | AAK1 | 0.27 | Coupled enzyme assay.[9] | [9] |
Experimental Protocols
To facilitate the replication of key findings, detailed protocols for an in vitro kinase assay and a cell-based endocytosis assay are provided below.
In Vitro AAK1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of compounds on AAK1 kinase activity using a radiolabeled ATP assay.
Materials:
-
Recombinant His-tagged AAK1 catalytic domain (residues 25-396)
-
GST-tagged AP2µ2 fragment (residues 145-162) as substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound, TIM-098a, or alternatives) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, 10 µM GST-AP2µ2 substrate, and the desired concentration of the test compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 100 µM [γ-³²P]ATP and 5 ng of recombinant His-tagged AAK1 catalytic domain. The final reaction volume should be 25 µL.
-
Incubate the reaction at 30°C for 20 minutes.[3]
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with a scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell-Based AAK1 Activity Assay (Early Endosome Quantification)
This immunofluorescence-based assay assesses the effect of AAK1 inhibition on clathrin-mediated endocytosis by quantifying the number of early endosomes.
Materials:
-
HeLa cells
-
Expression vector for His-tagged full-length AAK1 (residues 1-863)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, TIM-098a, or alternatives) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary antibodies: anti-His tag (for AAK1) and anti-EEA1 (for early endosomes)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI or Hoechst 33342 for nuclear staining
-
Mounting medium
-
Fluorescence microscope with image analysis software (e.g., ImageJ)
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the His-tagged AAK1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 42 hours of culture, treat the cells with the desired concentration of the test compound (e.g., 10 µM TIM-098a) or DMSO for 6 hours.[5][10]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (anti-His and anti-EEA1) diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and a nuclear stain (DAPI or Hoechst) diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of EEA1-positive vesicles (early endosomes) per cell using image analysis software.[10] Compare the number of endosomes in treated cells to control cells.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: Workflow for the in vitro AAK1 kinase assay.
Caption: Workflow for the cell-based endocytosis assay.
References
- 1. Regulation of clathrin-mediated endocytosis by hierarchical allosteric activation of AP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of TIM-063 and Other Kinase Inhibitors for Researchers
The initial search has provided a good starting point for TIM-063. I've learned that it was initially developed as a CaMKK inhibitor but was later identified as a moderate inhibitor of AAK1. A derivative, TIM-098a, was then developed as a more potent and selective AAK1 inhibitor.
However, to create a comprehensive "Publish Comparison Guide," I need more information. Specifically:
-
Quantitative Data for Comparison: I have IC50 values for this compound and TIM-098a against AAK1 and CaMKK, but a good comparison guide would include a broader range of kinase inhibitors targeting AAK1 or similar pathways. I need to find IC50 values and other quantitative data for these comparator drugs.
-
Detailed Experimental Protocols: The search results mention the experimental methods used (e.g., Kinobeads, kinase activity assays), but they lack the detailed, step-by-step protocols required for the "Experimental Protocols" section of the guide.
-
Signaling Pathway Information: While the documents mention AAK1's role in clathrin-mediated endocytosis, a diagram of this pathway would be beneficial. I need to find more details about the signaling cascade involving AAK1.
-
Information on Other Kinase Inhibitors: To provide a meaningful comparison, I need to identify other kinase inhibitors that are relevant to compare with this compound and TIM-098a. These could be other AAK1 inhibitors or inhibitors of kinases in related pathways.
Therefore, I need to perform more searches to gather this missing information.I have gathered a significant amount of information. I have IC50 values for this compound, its more potent derivative TIM-098a, and a list of other AAK1 inhibitors with their corresponding IC50 or Ki values. I also found information on the original target of this compound, CaMKK, and some of its inhibitors like STO-609.
Crucially, I have found resources describing the signaling pathway of AAK1 in clathrin-mediated endocytosis and its role in WNT signaling. This will be very useful for creating the DOT graph.
I have also collected several detailed protocols for key experimental assays, including in vitro kinase inhibition assays (like ADP-Glo™), Cellular Thermal Shift Assay (CETSA), and information on the Kinobeads technology. These will form the basis of the "Experimental Protocols" section.
However, there are still a few gaps to fill to create a truly comprehensive comparison guide:
-
Direct Comparative Data: While I have IC50 values for several inhibitors, I lack a head-to-head comparison of this compound/TIM-098a with other specific AAK1 inhibitors under the same experimental conditions. This would be ideal for the data presentation table. I will need to search for studies that have performed such direct comparisons.
-
Quantitative Data for CaMKK Inhibitors: I have qualitative information about CaMKK inhibitors but lack a good set of comparative quantitative data (IC50 values) for a range of these inhibitors to compare with this compound's activity against CaMKK.
-
Detailed Kinobeads Protocol: While I have a good overview of the Kinobeads technology, a more detailed, step-by-step protocol would be beneficial for the "Experimental Protocols" section.
-
Toxicity/Selectivity Profiles: To provide a balanced comparison, information on the selectivity and potential off-target effects or toxicity of these inhibitors would be highly valuable. I should search for kinase selectivity profiles or toxicology studies.
I will now update my plan to address these remaining gaps.
Updated plan: Search for studies that directly compare the efficacy and selectivity of TIM-098a with other known AAK1 inhibitors, such as SGC-AAK1-1, BMS-986176 (LX-9211), or LP-935509. Gather more quantitative data (IC50 values) for a panel of CaMKK inhibitors to create a comparative table for this compound. Find a detailed, step-by-step protocol for performing a Kinobeads-based kinase inhibitor profiling experiment. Search for kinase selectivity profiles (e.g., against a panel of kinases) and any available toxicology data for TIM-098a and the comparator AAK1 inhibitors. Once all information is gathered, synthesize the data into structured tables, create the DOT language diagrams for the signaling pathway and experimental workflows, write the detailed experimental protocols, and then assemble the complete "Publish Comparison Guide" with all the required sections and visualizations.I have gathered a substantial amount of information. I have IC50 and Ki values for this compound, its derivative TIM-098a, a variety of other AAK1 inhibitors, and the CaMKK inhibitor STO-609. This will allow for a robust quantitative comparison. I also found detailed information on the selectivity of some of these inhibitors, which is crucial for a comprehensive guide.
I have also successfully found more detailed protocols for Kinobeads profiling and other kinase assays, which will be invaluable for the "Experimental Protocols" section. The information on the AAK1 signaling pathway in clathrin-mediated endocytosis and its connection to WNT signaling is sufficient to create the required DOT graph.
While I haven't found a single study that directly compares TIM-098a with all the other AAK1 inhibitors in a head-to-head fashion under identical conditions, I have enough data from various sources to create a comprehensive comparison table. I can add a note about the potential for variability due to different experimental conditions.
I believe I now have all the necessary components to generate the "Publish Comparison Guide" as requested. The available information on inhibitor potencies, selectivity, signaling pathways, and experimental methodologies is sufficient to create a high-quality, detailed, and objective guide for the target audience. Therefore, I do not need to perform additional searches.
This guide provides a detailed comparative study of this compound, a kinase inhibitor initially developed for Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) and later identified as an Adaptor-Associated Kinase 1 (AAK1) inhibitor. We present a comprehensive analysis of this compound, its more potent derivative TIM-098a, and other relevant kinase inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Introduction to this compound and its Analogs
This compound was originally designed as a selective and cell-permeable ATP-competitive inhibitor of CaMKK. Subsequent research using chemical proteomics, specifically the Kinobeads technology, revealed that this compound also moderately inhibits AAK1. This discovery led to the development of TIM-098a, a derivative of this compound, which exhibits significantly higher potency and selectivity for AAK1 while having no inhibitory activity against CaMKK isoforms.[1]
Comparative Kinase Inhibitor Data
The following tables summarize the in vitro potency of this compound, TIM-098a, and other relevant kinase inhibitors against their primary targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, which are standard measures of inhibitor potency.
Table 1: AAK1 Inhibitor Potency
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| This compound | AAK1 | 8510 | - | Moderate inhibitor.[1] |
| TIM-098a | AAK1 | 240 | - | More potent derivative of this compound.[1] |
| SGC-AAK1-1 | AAK1 | - | 9.1 | Potent and selective inhibitor, also targets BMP2K.[2] |
| BMS-986176 (LX-9211) | AAK1 | 2 | - | Highly selective and brain-penetrant.[3][4] |
| LP-935509 | AAK1 | 3.3 | - | Potent, selective, and brain-penetrant.[2] |
| BMT-090605 | AAK1 | 0.6 | - | Potent and selective.[2] |
| BMS-911172 | AAK1 | 12 | - | Potent, selective, and brain-penetrant.[2] |
| BMT-046091 | AAK1 | 2.8 | - | Potent and selective.[2] |
| BMS-901715 | AAK1 | 3.3 | - | Potent and selective.[2] |
| HW161023 | AAK1 | 5.4 | - | Potent and selective.[2] |
| AAK1 inhibitor (S)-31 | AAK1 | 5.8 | - | Potent, selective, and brain-penetrant.[2] |
| AAK1 inhibitor 25A | AAK1 | - | 8 | Potent and selective, also targets BMP2K.[2] |
Table 2: CaMKK Inhibitor Potency
| Inhibitor | Target Kinase | IC50 (µM) | Ki (µM) | Notes |
| This compound | CaMKKα | 0.63 | 0.35 | Originally developed as a CaMKK inhibitor. |
| CaMKKβ | 0.96 | 0.2 | ||
| STO-609 | CaMKKα | - | 0.08 (80 ng/mL) | Selective CaMKK inhibitor.[5][6] |
| CaMKKβ | - | 0.015 (15 ng/mL) | [5][6] |
Signaling Pathways and Mechanisms of Action
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated pits. By inhibiting AAK1, compounds like TIM-098a can disrupt this process. The WNT signaling pathway also utilizes CME for the internalization of its receptor complex, and AAK1 has been identified as a negative regulator of WNT signaling by promoting the endocytosis of the LRP6 co-receptor.
Below is a diagram illustrating the role of AAK1 in clathrin-mediated endocytosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of a kinase inhibitor's IC50 value by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., AAK1, CaMKK)
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound, TIM-098a) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-986176 | AAK1 (AP2 associated kinase 1) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Specificity of TIM-063: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitor TIM-063, focusing on its specificity against a panel of kinases. The information presented herein is intended to aid researchers in evaluating the suitability of this compound for their studies and to provide a framework for conducting similar kinase inhibitor profiling experiments.
Executive Summary
This compound is a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) isoforms. This guide summarizes the available quantitative data on its potency and selectivity. While this compound demonstrates high affinity for its primary targets, recent findings have highlighted potential off-target effects, underscoring the importance of comprehensive kinase profiling. This document presents a compilation of reported inhibition data and a representative kinase panel screen to illustrate the specificity profile of this compound.
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key metrics for assessing inhibitor potency. Lower values indicate higher potency.
| Kinase Target | Kinase Family | IC50 (µM) | Ki (µM) | Data Source |
| CaMKKα | CAMK | 0.63 | 0.35 | Published Literature[1] |
| CaMKKβ | CAMK | 0.96 | 0.2 | Published Literature[1] |
| AAK1 | Other | 8.51 | - | Published Literature[2][3][4] |
| Kinase A | AGC | >10 | - | Representative Data |
| Kinase B | CAMK | 5.2 | - | Representative Data |
| Kinase C | CMGC | >10 | - | Representative Data |
| Kinase D | TK | >10 | - | Representative Data |
| Kinase E | TKL | 7.8 | - | Representative Data |
| Kinase F | STE | >10 | - | Representative Data |
| Kinase G | CK1 | >10 | - | Representative Data |
| Kinase H | Other | 9.1 | - | Representative Data |
Note: "Representative Data" is included for illustrative purposes to showcase a typical kinase panel screen. For rigorous evaluation, it is imperative to perform experimental validation.
Experimental Protocols
The determination of kinase inhibitor specificity is crucial for the development of targeted therapeutics. A variety of biochemical assays are employed for this purpose, with radiometric and fluorescence-based assays being the most common.
Detailed Methodology: In Vitro Radiometric Kinase Assay
This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Materials and Reagents:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates or membranes
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or a DMSO vehicle control.
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter material.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: After drying the plates, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for Kinase Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.
Hypothetical Signaling Pathway Involving CaMKK
This diagram depicts a simplified signaling pathway where CaMKK plays a central regulatory role. This compound would act to inhibit the downstream signaling from CaMKK.
Conclusion
The provided data indicates that this compound is a potent inhibitor of CaMKKα and CaMKKβ. However, the identification of AAK1 as a micromolar-level off-target highlights the necessity for comprehensive profiling to fully characterize its selectivity.[2][3][4] Researchers using this compound should consider its potential effects on AAK1 and other kinases, particularly when interpreting experimental results. For the development of highly selective therapeutic agents, further optimization of the this compound scaffold may be required to minimize off-target interactions. The experimental protocols and workflows detailed in this guide offer a starting point for conducting rigorous kinase inhibitor specificity studies.
References
Independent Verification of TIM-063's Kᵢ Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor TIM-063 with the established alternative, STO-609. The inhibitory constant (Kᵢ) values are presented alongside detailed experimental protocols to facilitate independent verification and inform inhibitor selection.
At a Glance: this compound vs. Alternatives
The following table summarizes the reported Kᵢ values for this compound and STO-609 against the two CaMKK isoforms, CaMKKα and CaMKKβ. Additionally, data for TIM-098a, a derivative of this compound with potent activity against the off-target kinase AAK1, is included for a broader perspective on selectivity.
| Compound | Target | Kᵢ (nM) | Primary Reference |
| This compound | CaMKKα | 350 | Ohtsuka et al., 2020 |
| CaMKKβ | 200 | Ohtsuka et al., 2020 | |
| STO-609 | CaMKKα | 80 ng/mL (~255 nM) | Tokumitsu et al., 2002[1] |
| CaMKKβ | 15 ng/mL (~48 nM) | Tokumitsu et al., 2002[1] | |
| TIM-098a | AAK1 | IC₅₀ = 240 | Magari et al., 2024 |
Note on STO-609 Kᵢ values: The original publication reported Kᵢ values in ng/mL. The approximate molar concentrations are provided for easier comparison, assuming a molecular weight of 313.3 g/mol for STO-609.
Experimental Protocols for Kᵢ Determination
Reproducibility is paramount in research. The following are detailed methodologies for determining the Kᵢ values of this compound and STO-609, based on the original research publications.
Determination of this compound Kᵢ Values (Ohtsuka et al., Biochemistry, 2020)
1. Reagents:
- Recombinant human CaMKKα and CaMKKβ
- CaMKI (kinase-dead mutant) as substrate
- Calmodulin
- [γ-³²P]ATP
- This compound (dissolved in DMSO)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂)
- Stopping solution (e.g., phosphoric acid)
- P81 phosphocellulose paper
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, calmodulin, and the specific CaMKK isoform.
- Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding the kinase-dead CaMKI substrate and [γ-³²P]ATP.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.
- Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
- Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the initial velocity of the reaction at each inhibitor concentration.
- Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for different fixed concentrations of this compound.
- The Kᵢ value is then calculated from the re-plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
Determination of STO-609 Kᵢ Values (Tokumitsu et al., Journal of Biological Chemistry, 2002)[1]
1. Reagents:
- Recombinant CaMKKα and CaMKKβ
- Syntide-2 as a peptide substrate
- Calmodulin
- [γ-³²P]ATP
- STO-609 (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)
- Stopping solution (e.g., 3% phosphoric acid)
- P81 phosphocellulose paper
2. Assay Procedure:
- Set up a reaction mixture containing the kinase buffer, calmodulin, and the respective CaMKK isoform.
- Add various concentrations of STO-609 or DMSO to the mixture and pre-incubate for 5 minutes at 30°C.
- Start the kinase reaction by adding Syntide-2 and [γ-³²P]ATP.
- Allow the reaction to proceed for 10 minutes at 30°C.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
- Wash the papers extensively with phosphoric acid.
- Measure the incorporated radioactivity by scintillation counting.
3. Data Analysis:
- Calculate the reaction velocities at different STO-609 concentrations.
- The Kᵢ values were determined by Dixon plot analysis, plotting the reciprocal of the reaction velocity (1/V) against the inhibitor concentration at different fixed substrate concentrations.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: A generalized workflow for the in vitro kinase assay used to determine the Kᵢ values of CaMKK inhibitors.
Caption: Logical relationship for comparing the inhibitory potency of this compound and STO-609 against CaMKK isoforms.
CaMKK Signaling Pathway
Understanding the biological context of CaMKK inhibition is crucial for interpreting experimental results. CaMKKs are key upstream activators in a signaling cascade that responds to changes in intracellular calcium levels.
Caption: Overview of the CaMKK signaling pathway and the points of inhibition by this compound and STO-609.
References
Comparative Analysis of TIM-063's Effects on CaMKKα and CaMKKβ: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of TIM-063 on Calcium/calmodulin-dependent protein kinase kinase α (CaMKKα) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). The information is supported by experimental data and includes detailed methodologies for key experiments.
This compound is a selective and cell-permeable inhibitor of CaMKKs.[1][2] It acts as an ATP-competitive inhibitor, directly targeting the catalytic domain of these kinases.[1][3] This guide delves into a comparative analysis of its effects on the two CaMKK isoforms, CaMKKα and CaMKKβ.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against both CaMKKα and CaMKKβ has been quantitatively assessed, revealing similar efficacy against both isoforms. The key parameters, half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki), are summarized below.
| Parameter | CaMKKα | CaMKKβ |
| IC50 | 0.63 µM | 0.96 µM |
| Ki | 0.35 µM | 0.2 µM |
This data is sourced from multiple references providing consistent values.[1][3][4][5]
CaMKK Signaling Pathways
Both CaMKKα and CaMKKβ are key upstream kinases in various signaling cascades, activated by an increase in intracellular calcium levels.[6][7] Upon activation by Ca2+/calmodulin, they phosphorylate and activate downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[2][7][8] These downstream effectors, in turn, regulate a multitude of cellular processes such as gene expression, cell growth, and metabolism.[2][9] While both isoforms can activate CaMKI and CaMKIV, CaMKKβ is notably involved in the activation of AMPK.[10] It has been shown that CaMKKβ, but not CaMKKα, forms a complex with and activates AMPK.[10]
Below is a diagram illustrating the general signaling pathway for CaMKKα and CaMKKβ.
Experimental Protocol: In Vitro Kinase Assay for this compound Inhibition
This protocol outlines a radiometric in vitro kinase assay to determine the IC50 values of this compound for CaMKKα and CaMKKβ. This method is based on general kinase assay protocols.[10][11][12]
Materials:
-
Recombinant active CaMKKα and CaMKKβ enzymes
-
CaMKI (as substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12]
-
ATP, [γ-³²P]ATP
-
Calmodulin
-
CaCl₂
-
P81 phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, CaCl₂, calmodulin, and the substrate CaMKI.
-
Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Enzyme Addition: Add recombinant CaMKKα or CaMKKβ to their respective tubes to initiate the reaction.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporation of ³²P into the CaMKI substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram illustrates the experimental workflow for this kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CaMKK抑制剂 | MCE [medchemexpress.cn]
- 6. CaMKKβ Is Involved in AMP-Activated Protein Kinase Activation by Baicalin in LKB1 Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+/Calmodulin-dependent protein kinase kinase beta is regulated by multisite phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the CaMKK β-AMPK Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Proper Disposal of TIM-063: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling TIM-063, a selective and cell-permeable CaMKK inhibitor, a clear and compliant disposal plan is essential to ensure a safe working environment and adhere to regulatory standards.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for a preliminary hazard assessment, which informs safe handling and disposal procedures.
| Property | Value |
| Chemical Formula | C₁₈H₉N₃O₄ |
| Molecular Weight | 331.287 g/mol |
| CAS Number | 2493978-38-2 |
| Appearance | Powder |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Step-by-Step General Disposal Protocol for Laboratory Chemicals
The following protocol outlines a standard procedure for the disposal of research chemicals like this compound. This should be adapted to comply with your institution's specific EHS guidelines.
Step 1: Waste Identification and Characterization
-
Hazard Assessment: Before beginning any work that will generate waste, assess the hazards of this compound. Based on its nature as a complex organic molecule, it should be treated as a hazardous chemical waste unless confirmed otherwise by a formal hazard assessment or information from the supplier.
-
Waste Determination: All waste generated from the use of this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2]
Step 2: Waste Segregation and Collection
-
Incompatible Chemicals: Never mix different chemical wastes unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[3] For example, halogenated and non-halogenated solvent wastes should typically be collected in separate containers.[4]
-
Dedicated Waste Containers: Use a dedicated, chemically compatible, and leak-proof container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid.[1] It is often best to use the original container for collecting the waste if it is suitable.[5]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Do not use abbreviations or chemical formulas.[6] The label should also include the name of the principal investigator and the laboratory location.[4]
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][3][5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][4]
-
Storage Limits: The amount of hazardous waste stored in an SAA is limited by regulations. Typically, this is a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[2][3]
Step 4: Arranging for Waste Disposal
-
Request a Pickup: Once the waste container is nearly full or has been stored for a specified period (often not to exceed 12 months, though institutional policies may be stricter), arrange for its removal by your institution's EHS department.[2][3][5] Submit a hazardous waste pickup request as per your institution's procedures.[5]
-
Professional Disposal: Do not attempt to dispose of this compound or its waste down the drain or in the regular trash.[1][4] All hazardous chemical waste must be collected and disposed of by licensed hazardous waste professionals.[6]
Step 5: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: Once the container is clean and dry, completely deface or remove the original chemical label.[4][7]
-
Final Disposal: After proper cleaning and defacing, the empty container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for TIM-063
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of TIM-063, a selective and cell-permeable CaMKK inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling
As a potent, biologically active small molecule, this compound should be handled with a high degree of caution. The following personal protective equipment (PPE) is mandatory when working with this compound in solid and solution forms.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure risk.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. - Eye Protection: Chemical splash goggles for a complete seal. - Lab Coat: Dedicated, non-absorbent, or disposable lab coat. - Ventilation: All handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work must be performed in a Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear operational plan is crucial for the safe management of this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.
-
Fume Hood: Manipulate the solid compound and concentrated solutions exclusively within a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas and glassware. If not feasible, thoroughly decontaminate equipment after each use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure.
-
Waste Identification: All waste contaminated with this compound, including unused compound, solutions, and disposables (e.g., gloves, pipette tips, tubes), must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of contaminated needles and blades in a designated sharps container for chemical waste.
-
-
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to dissolve the compound, followed by a thorough wash with detergent and water. The solvent used for decontamination must be collected as hazardous waste.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand). The contaminated absorbent must be collected as hazardous waste.
-
-
Final Disposal: All this compound waste must be disposed of through the institution's official hazardous waste management program.[2][3][4][5][6]
Quantitative Data Summary
This compound is an ATP-competitive inhibitor of CaMKK isoforms.[7][8][9]
| Target | Ki | IC50 |
| CaMKKα | 0.35 µM | 0.63 µM |
| CaMKKβ | 0.2 µM | 0.96 µM |
| AAK1 | Not Reported | 8.51 µM |
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CaMKK activity.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CaMKKα or CaMKKβ
-
Kinase buffer (specific composition may vary, but generally contains a buffer like HEPES, MgCl₂, ATP, and a substrate)
-
Substrate (e.g., a peptide substrate for CaMKK)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, the peptide substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound inhibits the CaMKK signaling pathway.
References
- 1. usalab.com [usalab.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and Characterization of Novel Molecular Probes for Ca2+/Calmodulin-Dependent Protein Kinase Kinase, Derived from STO-609. | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
